4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWCMMCVRWROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372144 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-29-2 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-29-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the design of novel molecules.
Core Chemical Properties
This compound, with the CAS number 220227-29-2, is a solid at room temperature.[1] Its structure incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physicochemical properties.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| CAS Number | 220227-29-2 | [1] |
| Melting Point | 56 °C | [1] |
| Boiling Point | Estimated: ~80-90 °C at reduced pressure (e.g., 0.1 mmHg) | Based on isomers[2] |
| Density | Estimated: ~1.3-1.4 g/cm³ | Based on isomers[2][3] |
| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | |
| Synonyms | This compound |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from similar compounds like 4-(trifluoromethyl)benzyl alcohol.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic signals will exhibit splitting patterns influenced by both the fluorine and trifluoromethyl substituents. The methylene protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching bands will be observed in the fingerprint region (typically 1000-1400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 194.0355, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, or the trifluoromethyl group.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the reduction of the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.
Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This protocol is a general method based on the reduction of benzaldehydes to benzyl alcohols using sodium borohydride, a common and effective laboratory procedure.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the benzylic alcohol functional group. This group can undergo a variety of common transformations, making the molecule a versatile synthetic intermediate.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Esterification: In the presence of a carboxylic acid and an acid catalyst, it can form the corresponding benzyl ester.
-
Etherification: Williamson ether synthesis can be employed to form benzyl ethers by first deprotonating the alcohol to form the alkoxide, followed by reaction with an alkyl halide.
-
Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl halide.
The presence of the fluorine and trifluoromethyl groups enhances the molecule's utility in several areas:
-
Pharmaceuticals: Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[4] This makes this compound an attractive precursor for the synthesis of novel drug candidates.
-
Agrochemicals: The introduction of fluorine can increase the efficacy and alter the environmental fate of pesticides and herbicides.[4]
-
Materials Science: Fluorinated polymers and materials often possess unique properties such as high thermal stability, chemical resistance, and low surface energy.
Biological and Pharmacological Activity
As of the date of this guide, a thorough search of scientific literature and databases has not revealed any specific studies on the biological activity or the modulation of signaling pathways by this compound.
While many benzyl alcohol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties, this particular isomer remains uncharacterized in a biological context. Therefore, no signaling pathway diagrams can be provided at this time.
Future research may explore the potential of this compound in various biological assays to determine if the unique substitution pattern confers any interesting pharmacological properties.
Conclusion
This compound is a fluorinated building block with significant potential in organic synthesis. Its well-defined chemical properties and the versatile reactivity of its benzyl alcohol moiety make it a valuable tool for the creation of complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. While its biological profile is currently unexplored, its structural features suggest that it is a compound of interest for future investigation.
References
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
CAS Number: 220227-29-2
This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and analysis.
Chemical and Physical Properties
This compound is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties. These fluorine-containing moieties are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in which they are incorporated, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzyl alcohol | 4-Fluorobenzyl alcohol |
| CAS Number | 220227-29-2[2] | 349-95-1 | 346-06-5 | 459-56-3[3] |
| Molecular Formula | C₈H₆F₄O[2] | C₈H₇F₃O | C₈H₇F₃O | C₇H₇FO[3] |
| Molecular Weight | 194.13 g/mol [2] | 176.14 g/mol | 176.14 g/mol | 126.13 g/mol [3][4] |
| Physical Form | Solid or Semi-solid or liquid | Colorless oil[5] | - | Liquid[3] |
| Melting Point | - | - | - | - |
| Boiling Point | - | - | - | - |
| Purity | ≥97% | ≥98% | - | 97%[3] |
| Storage | Sealed in dry, room temperature | - | - | - |
Synthesis and Purification
The synthesis of substituted benzyl alcohols typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. Another common method is the hydrolysis of the corresponding benzyl halide.
General Synthetic Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow can be proposed based on standard organic synthesis methodologies.[5][6][7]
Experimental Protocols
Note: The following protocols are for related compounds and are provided as illustrative examples. They would require optimization for the synthesis of this compound.
Example Protocol 1: Reduction of an Ester to a Benzyl Alcohol [5]
This procedure describes the iron-catalyzed reduction of an ester to the corresponding alcohol.
-
Materials:
-
dppBianFeCl₂ (catalyst)
-
Anhydrous toluene (solvent)
-
n-Butyllithium (n-BuLi)
-
Ester starting material (e.g., methyl 4-fluoro-2-(trifluoromethyl)benzoate)
-
Polymethylhydrosiloxane (PMHS) (reducing agent)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Hydrochloric acid (HCl), 0.1 M
-
Magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl acetate (for chromatography)
-
-
Procedure:
-
To an oven-dried 20 mL scintillation vial, add dppBianFeCl₂ (0.01 mmol) and anhydrous toluene (1 mL).
-
Add n-BuLi (0.03 mmol) to the solution and stir for 1-2 minutes.
-
Add the ester (1.0 mmol) and PMHS (3.0 mmol) to the reaction mixture.
-
Seal the vial and heat at 100 °C for 20 hours.
-
Quench the reaction by exposing it to air, then add THF (5 mL) and TBAF (2 mL, 1.0 M in THF).
-
Stir the mixture for 3 hours at room temperature, followed by the addition of 0.1 M HCl (10 mL).
-
Extract the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[5][8][9]
-
Example Protocol 2: Purification by Flash Column Chromatography [8][9][10][11]
This is a general procedure for the purification of an organic compound.
-
Materials:
-
Silica gel (200-300 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Crude product
-
-
Procedure:
-
Prepare a slurry of silica gel in the eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Analytical Characterization
Table 2: Spectroscopic and Chromatographic Data for Related Benzyl Alcohols
| Technique | Compound | Key Data |
| ¹H NMR | 4-(Trifluoromethyl)benzyl alcohol | (400 MHz; CDCl₃): δ 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H).[5] |
| ¹³C NMR | 4-(Trifluoromethyl)benzyl alcohol | (101 MHz; CDCl₃): δ 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.9, 64.6.[5] |
| ¹H NMR | 2-(Trifluoromethyl)benzyl alcohol | (500 MHz, CDCl₃) δ 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H).[12] |
| ¹³C NMR | 2-(Trifluoromethyl)benzyl alcohol | (CDCl₃) δ 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08.[12][13] |
| ¹H NMR | 4-Fluorobenzyl alcohol | - |
| ¹³C NMR | 4-Fluorobenzyl alcohol | - |
| GC-MS | 4-(Trifluoromethyl)benzyl alcohol | m/z: 176.06[5] |
Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). For GC-MS, the mass-to-charge ratio (m/z) of the molecular ion or a significant fragment is given.
Experimental Protocols for Analysis
Note: These are general procedures and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) [14][15][16][17][18]
-
Objective: To determine the purity of the compound.
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid). The exact ratio would need to be optimized.[16]
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where the compound absorbs, likely in the range of 210-260 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) [5][19][20][21][22]
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
System: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 type column).
-
Carrier Gas: Helium.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent.
-
MS Ionization: Electron Impact (EI).
-
Expected Fragmentation: For benzyl alcohols, common fragmentation patterns include the loss of a hydrogen atom, a hydroxyl radical, or water. The benzylic cation is often a stable and prominent fragment.[19]
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the specific biological activities of this compound or its involvement in any signaling pathways. As a synthetic intermediate, its biological effects are primarily realized in the final molecules for which it serves as a precursor. The trifluoromethyl group is known to often enhance the biological activity of parent compounds.[1]
Due to the lack of data on its interaction with biological systems, a signaling pathway diagram cannot be provided at this time.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. While specific experimental data for this compound is limited in the current literature, this guide provides a summary of the available information and outlines general methodologies for its synthesis, purification, and analysis based on closely related structures. Further research is needed to fully characterize this compound and explore its potential applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [stenutz.eu]
- 3. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. lcms.cz [lcms.cz]
- 18. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. gcms.cz [gcms.cz]
- 21. Human Metabolome Database: Predicted GC-MS Spectrum - Benzyl alcohol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0003119) [hmdb.ca]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
4-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a fluorinated aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol |
| Molecular Formula | C₈H₆F₄O | C₈H₇F₃O | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol [1] | 176.14 g/mol | 194.13 g/mol |
| CAS Number | 220227-29-2[1] | 349-95-1 | 230295-16-6 |
| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | [4-(Trifluoromethyl)phenyl]methanol | [3-Fluoro-4-(trifluoromethyl)phenyl]methanol |
| Melting Point | 56 °C[1] | 18-20 °C[2] | - |
| Boiling Point | Not available | 78-80 °C[2] | 209 °C |
| Density | Not available | 1.286 g/mL[2] | - |
| Appearance | White to off-white solid | Colorless to light yellow liquid[2] | - |
Spectroscopic Data
The structural characterization of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), and the hydroxyl proton. The methylene protons are anticipated to appear as a singlet around δ 4.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis
This compound is typically synthesized via the reduction of the corresponding benzaldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.
Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These modifications can improve metabolic stability, bioavailability, and binding affinity.
This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.
While specific drugs derived from this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is considered to be an irritant to the skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to modulate the properties of drug candidates. The synthetic route to this compound is straightforward, making it readily accessible for research and development purposes. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of fluorinated intermediates like this compound in drug discovery is expected to increase.
References
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in the development of pharmaceuticals and agrochemicals. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity in target molecules. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to aid in laboratory-scale synthesis and process development.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through three primary methodologies, each starting from a different commercially available precursor:
-
Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A direct and efficient method involving the reduction of the aldehyde functionality.
-
Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A robust route that reduces the carboxylic acid to the corresponding primary alcohol.
-
Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide: A straightforward conversion of the benzyl halide to the alcohol.
The selection of a specific pathway will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations associated with the reagents.
Pathway 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This is often the most direct route to the target alcohol. The aldehyde precursor is readily available and can be reduced using various reagents, with sodium borohydride being a common and mild choice. Catalytic hydrogenation offers a greener alternative.
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
This protocol is based on established procedures for the reduction of aromatic aldehydes.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data:
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | NaBH₄ | Methanol | 0 to RT | 1-2 | >95 (typical) | >98 (after purification) |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | H₂/Pd-C | Ethanol | RT | 2-4 | High | High |
Note: Yields and purity are representative and can vary based on reaction scale and purification efficiency.
Synthesis Pathway Diagram:
An In-depth Technical Guide to [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol, a key building block in modern medicinal chemistry and materials science. The document details its chemical identity, physical and spectral properties, and its significance in the synthesis of complex molecules, particularly within the pharmaceutical industry.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [4-Fluoro-2-(trifluoromethyl)phenyl]methanol .[1] It is also commonly known as 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This compound is a valuable intermediate due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 220227-29-2 | [1][2][3] |
| Molecular Formula | C₈H₆F₄O | [1][2][3] |
| Molecular Weight | 194.13 g/mol | [2][3] |
| Melting Point | 55-57 °C | [3] |
| Purity | 97% | [3] |
| InChIKey | QCDWCMMCVRWROH-UHFFFAOYSA-N | [2] |
| SMILES | OCc1ccc(F)cc1C(F)(F)F | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol. While specific spectra are proprietary to chemical suppliers, typical analytical techniques used for this compound include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4] These methods confirm the molecular structure and purity of the compound.
Role in Drug Design and Organic Synthesis
The trifluoromethyl (-CF₃) group is a critical functional group in modern drug design.[5] Its incorporation into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity.[5][6] The -CF₃ group can improve a drug candidate's pharmacological profile by affecting its solubility, stability, and molecular conformation.[5]
[4-Fluoro-2-(trifluoromethyl)phenyl]methanol serves as a versatile building block in organic synthesis.[7] The primary alcohol group (-CH₂OH) can undergo various chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and etherification.[8] These reactions allow for the incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecular structures, which is particularly valuable in the development of novel pharmaceuticals and agrochemicals.[7][8] The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the benzyl alcohol.[8]
Experimental Protocols and Synthesis
While specific, detailed experimental protocols for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol are often proprietary, a general synthetic workflow can be conceptualized based on common organic chemistry reactions. A plausible synthetic route involves the reduction of the corresponding carboxylic acid or aldehyde.
Conceptual Synthesis Workflow
A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. The workflow below illustrates a generalized pathway for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol.
References
4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide to Its Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and drug development. While quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative information, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for its application in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C8H6F4O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| CAS Number | 220227-29-2 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 18 - 20 °C | [3] |
| Boiling Point | 78 - 80 °C @ 4 mmHg | [4] |
| Purity | 99% | [2] |
Solubility Profile
| Compound | Solvent | Solubility | Source |
| 4-(Trifluoromethyl)benzyl alcohol | Water | Soluble | [5] |
| Benzyl alcohol | Water | 4 g/100 mL | N/A |
| 4-Fluorobenzyl alcohol | Not Specified | No quantitative data, but used in synthesis | [6] |
The presence of both a fluorine atom and a trifluoromethyl group suggests that this compound likely exhibits moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Application in Synthetic Chemistry: A Logical Workflow
Given its role as a synthetic intermediate, the following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule. This workflow is representative of its application in drug discovery and development.
This diagram outlines the potential synthetic pathways starting from this compound. The alcohol moiety can be transformed into various functional groups, such as aldehydes, carboxylic acids, or halides, which then serve as key intermediates for coupling with other molecules to generate novel compounds for biological evaluation.
References
- 1. This compound [stenutz.eu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic Data and Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available and predicted spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 220227-29-2). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data alongside experimental data for structurally related compounds to aid in characterization. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for spectroscopic analysis is also provided.
Introduction
This compound is a fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of this molecule. This guide outlines the expected spectroscopic characteristics based on its structure and provides standard methodologies for acquiring such data.
Chemical Structure:
Spectroscopic Data
Experimental spectroscopic data for this compound is not extensively available in public literature. The following tables summarize predicted values and experimental data from closely related isomers for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | d | 1H | Aromatic H (ortho to -CH₂OH) |
| ~7.2 - 7.4 | m | 2H | Aromatic H (meta to -CH₂OH) |
| ~4.8 | s | 2H | -CH₂- |
| Variable | s (broad) | 1H | -OH |
Table 2: Experimental ¹H NMR Data for Related Isomers
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Solvent |
| 2-(Trifluoromethyl)benzyl alcohol | 7.69 (d), 7.64 (d), 7.55 (t), 7.38 (t), 4.85 (s), 2.95 (s) | CDCl₃ |
| 4-(Trifluoromethyl)benzyl alcohol | 7.62 (d, J = 8.16 Hz), 7.47 (d, J = 8.08 Hz), 4.77 (s), 1.92 (s, broad)[3] | CDCl₃ |
Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~140 (q) | C-CF₃ |
| ~130 - 135 | Aromatic C-H |
| ~125 (q) | -CF₃ |
| ~115 - 125 | Aromatic C-H |
| ~62 | -CH₂OH |
Table 4: Experimental ¹³C NMR Data for 4-(Trifluoromethyl)benzyl alcohol
| Compound | Chemical Shift (δ, ppm) | Solvent |
| 4-(Trifluoromethyl)benzyl alcohol | 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.94, 64.62[3] | CDCl₃ |
Table 5: Predicted ¹⁹F NMR Data for this compound (Reference: CFCl₃ at 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |
| ~ -62 | -CF₃ | Singlet |
| ~ -115 | Ar-F | Multiplet |
Note: The chemical shift for Ar-CF₃ groups typically appears around -63 ppm. The shift for a fluorine atom on an aromatic ring is generally between -100 and -130 ppm.[4][5]
Infrared (IR) Spectroscopy
Table 6: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H Stretch (Alcohol) |
| 3030-3100 | Medium-Weak | Aromatic C-H Stretch[6][7] |
| 2850-2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1600-1620 | Medium | Aromatic C=C Stretch[6][7] |
| 1450-1510 | Medium | Aromatic C=C Stretch[6][7] |
| 1100-1350 | Strong | C-F Stretch (CF₃) |
| 1000-1260 | Strong | C-O Stretch (Alcohol) |
| 1000-1070 | Strong | Ar-F Stretch |
Note: Aromatic compounds exhibit characteristic absorption patterns. Key regions include C-H stretching (3050-3150 cm⁻¹) and C=C stretching (1450-1650 cm⁻¹).
Mass Spectrometry (MS)
Table 7: Predicted Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization - EI)
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 175 | [M-H-O]⁺ or [M-F]⁺ |
| 165 | [M-CH₂OH]⁺ |
| 145 | [M-CH₂OH-HF]⁺ |
| 125 | [C₇H₄F₂]⁺ |
Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural determination.[8][9][10] The molecular ion for the related compound 4-(Trifluoromethyl)benzyl alcohol has been observed at m/z = 176.06.[3]
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
No internal standard is typically required, but an external reference like CFCl₃ is used to define 0 ppm.
-
The spectral width should be sufficient to cover the expected chemical shifts (~-50 to -150 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like a benzyl alcohol, this can be done via a gas chromatography (GC-MS) system or a direct insertion probe.[12]
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a target compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | CAS: 220227-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. rsc.org [rsc.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. colorado.edu [colorado.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. acdlabs.com [acdlabs.com]
Technical Guide: Safety and Handling of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information herein is intended to support laboratory safety and procedural excellence.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic alcohol.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | [1] |
| CAS Number | 220227-29-2 | [1][2][3] |
| Molecular Formula | C₈H₆F₄O | [1][2][3] |
| Molecular Weight | 194.13 g/mol | [2][3] |
| Appearance | Not explicitly stated; related compounds are colorless to light yellow liquids or white solids.[4][5] | |
| Melting Point | 55-57 °C | [6] |
| Boiling Point | 190 °C | [6] |
| Density | 1.377 g/cm³ | [6][7] |
| Flash Point | 68.4 °C | [2][8] |
| Solubility | Data not available. Related compound 4-(Trifluoromethyl)benzyl alcohol is soluble in water.[9] |
Hazard Identification and Classification
While specific toxicological data for this compound is limited, data from structurally related compounds such as 4-(Trifluoromethyl)benzyl alcohol suggests it should be handled as a hazardous substance.[5][10]
GHS Hazard Classification (Inferred):
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[10]
Hazard Statements (Inferred):
-
H335: May cause respiratory irritation.[10]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P264: Wash skin thoroughly after handling.[11]
-
P271: Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
GHS Hazard Pictograms
GHS Exclamation Mark Pictogram for Irritants.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] No specific LD50 or LC50 data are available for this compound. The health hazard information is primarily based on data from analogous compounds.
-
Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5]
-
Chronic Effects: No data available.[5]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention. | [5] |
First Aid Workflow
Decision workflow for first aid response.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust, vapor, mist, or gas.[5]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wash hands thoroughly after handling.[11]
-
Keep away from sources of ignition.[5]
Storage:
-
Store in a cool, dry, well-ventilated place.[5]
-
Keep the container tightly closed when not in use.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Required Equipment | Specifications & Remarks | Reference(s) |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Must meet ANSI/ISEA Z87.1 standards. An emergency eyewash station should be readily accessible. | [5][12] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other impervious gloves are recommended. Inspect gloves before use and change frequently. | [5][11] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. | A chemical-resistant apron may be necessary for larger quantities. | [5] |
| Respiratory Protection | Use in a well-ventilated area (fume hood). | If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used. | [5] |
Experimental Protocol: General Laboratory Handling
This protocol outlines a general procedure for the safe handling and use of this compound in a laboratory setting, such as for a reaction setup. This is a template and must be adapted to specific experimental needs and a thorough risk assessment.
1. Preparation and Precautionary Measures: a. Conduct a pre-work hazard analysis and risk assessment for the specific procedure. b. Ensure the work area, typically a chemical fume hood, is clean and uncluttered. c. Verify that all necessary safety equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational. d. Don all required PPE as specified in Section 6.
2. Dispensing the Reagent: a. Transport the sealed container of this compound in a secondary container to the fume hood. b. Securely clamp the reaction vessel within the fume hood. c. Carefully open the reagent container. d. Using a clean, dry pipette or syringe, transfer the required amount of the alcohol to the reaction vessel. Perform this transfer slowly to avoid splashing. e. Tightly reseal the reagent container immediately after dispensing.
3. Reaction and Monitoring: a. Assemble the reaction apparatus as required by the specific synthesis protocol. b. If heating is required, use a controlled heating mantle and monitor the temperature closely. c. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) as defined in the specific experimental plan.
4. Work-up and Purification: a. Upon reaction completion, cool the mixture to room temperature before proceeding with the work-up. b. Quench the reaction carefully, following the specific experimental procedure.
-
Note: Many syntheses involving benzyl alcohols may require quenching with water or an aqueous solution. c. Perform extractions and washes within the fume hood. d. For purification (e.g., column chromatography), ensure the setup is within the fume hood and that fractions are collected in labeled, sealed containers.
5. Waste Disposal and Decontamination: a. Segregate all waste containing this compound and its byproducts into a designated, labeled hazardous waste container. b. Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste. c. Clean the work surface in the fume hood thoroughly.
6. Post-Procedure: a. Properly store the stock reagent container as described in Section 5. b. Remove PPE in the correct order to avoid self-contamination. c. Wash hands and arms thoroughly with soap and water.
Safe Handling Workflow
A logical workflow for safe laboratory handling.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: The compound may burn if involved in a fire. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe vapors or dust. Wear appropriate PPE.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleaning Up: For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[5]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough, procedure-specific risk assessment. Always consult the SDS provided by the supplier and follow all institutional and regulatory safety guidelines.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | CAS: 220227-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. China Customized 220227-29-2 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]
- 7. CAS NO. 220227-29-2 | this compound | C8H6F4O [localpharmaguide.com]
- 8. [4-fluoro-2-(trifluoromethyl)phenyl]methanol220227-29-2,Purity97%_Dayang Chem (Hangzhou) Co., Ltd [molbase.com]
- 9. fishersci.pt [fishersci.pt]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
The Synthesis and Profile of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Key Intermediate in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a fluorine atom and a trifluoromethyl group on the benzyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 55-57°C. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 220227-29-2 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Melting Point | 55-57 °C | |
| Flash Point | 68.4±25.9 °C | |
| Density | 1.4±0.1 g/cm³ |
Synthesis and Reaction Mechanisms
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, which is then carboxylated to yield 4-Fluoro-2-(trifluoromethyl)benzoic acid. The subsequent and final step is the reduction of this benzoic acid derivative to the target benzyl alcohol.
Synthetic Pathway Overview
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid
This procedure is adapted from general methods for the synthesis of benzoic acids via Grignard reagents.
Materials:
-
2-bromo-5-fluorobenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 2-bromo-5-fluorobenzotrifluoride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and carefully add crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the reduction of carboxylic acids using borane-dimethyl sulfide complex.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane reagent.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~162 (d, J=250 Hz, C-F), ~138 (q, J=5 Hz, C-C(CF₃)), ~130 (q, J=30 Hz, C-CF₃), ~128 (d, J=8 Hz, C-H), ~124 (q, J=272 Hz, CF₃), ~115 (d, J=22 Hz, C-H), ~113 (d, J=21 Hz, C-H), ~62 (CH₂OH) |
| IR (KBr, cm⁻¹) ν | ~3350 (br, O-H), ~1620, 1500 (C=C, aromatic), ~1320 (C-F), ~1150, 1120 (C-F of CF₃) |
| Mass Spectrum (EI, m/z) | 194 (M⁺), 177, 165, 145 |
Applications in Drug Development
The presence of both a fluorine atom and a trifluoromethyl group in this compound makes it a highly attractive building block for medicinal chemists. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.
This versatile intermediate can be utilized in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, for various therapeutic areas.
Logical Relationship in Drug Design
Caption: Influence of fluorinated moieties on drug properties.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the desirable physicochemical properties it imparts to molecules make it a valuable tool for medicinal chemists aiming to design next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
Preliminary Investigation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established principles of benzyl alcohol reactivity, supported by data from structurally related analogues, to predict its chemical behavior. The guide covers key transformations including oxidation, esterification, etherification, and conversion to the corresponding benzyl bromide. Generalized experimental protocols are provided as a starting point for laboratory investigation. The influence of the electron-withdrawing fluorine and trifluoromethyl groups on the reactivity of the benzylic alcohol is a central theme of this analysis.
Introduction
This compound is a substituted aromatic alcohol featuring two electron-withdrawing groups on the phenyl ring. The fluorine atom at the 4-position and the trifluoromethyl group at the 2-position significantly influence the electron density of the aromatic ring and the reactivity of the benzylic hydroxyl group. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack but also affecting the stability of potential cationic intermediates.[1] This technical guide explores the expected reactivity of this compound in several common organic transformations.
Chemical Structure:
Caption: General oxidation pathway of this compound.
Caption: General esterification pathway of this compound.
Caption: General etherification pathway of this compound.
Caption: General bromination pathway of this compound.
Conclusion
While specific experimental data for this compound remains limited, its reactivity can be predicted based on the established chemistry of substituted benzyl alcohols. The presence of two strong electron-withdrawing groups, a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position, is expected to decrease the reactivity of the benzylic alcohol in oxidation and SN1-type reactions. The provided generalized protocols offer a solid foundation for researchers to begin their experimental investigations into the chemistry of this promising building block. Further experimental work is necessary to fully elucidate the specific reaction conditions and yields for the transformations of this compound.
References
Methodological & Application
Synthesis of Derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities.
Introduction
This compound is a valuable starting material for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the benzylic alcohol, often requiring specific reaction conditions to achieve successful derivatization. This document outlines two key transformations: etherification via the Williamson ether synthesis and esterification through acylation with an acid chloride. These methods provide reliable pathways to a diverse range of derivatives.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a representative ether and ester derivative of this compound.
Table 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |
| Methyl Iodide | 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Yield | 85-95% (projected) |
Table 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetyl Chloride | 1.2 eq |
| Pyridine | 1.5 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | 90-98% (projected) |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of a simple alkyl ether derivative. The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1][2][3][4][5] Due to the electron-withdrawing nature of the substituents on the aromatic ring, direct acid-catalyzed etherification of this compound is generally not effective.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Separate the layers and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Diagram of Williamson Ether Synthesis Workflow:
Protocol 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate (Acylation)
This protocol details the esterification of this compound with an acid chloride. This is a highly efficient method for the synthesis of esters, particularly when the corresponding carboxylic acid is not amenable to Fischer esterification conditions.[6][7][8][9][10] Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approximately 0.5 M concentration).
-
Add pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Diagram of Acylation Workflow:
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 9. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The 4-fluoro-2-(trifluoromethyl)benzyl moiety, derived from 4-fluoro-2-(trifluoromethyl)benzyl alcohol, is a valuable building block that combines the benefits of both a fluorine substituent and a trifluoromethyl group. This application note provides detailed protocols and data on the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Properties and Rationale for Use
The 4-fluoro-2-(trifluoromethyl)benzyl group imparts several advantageous properties to a drug candidate:
-
Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic degradation, increasing the in vivo half-life of the compound.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake.
-
Modulation of Basicity: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can lower the pKa of nearby basic functional groups, which can be crucial for optimizing binding interactions and pharmacokinetic profiles.
-
Improved Binding Affinity: The unique electronic and steric properties of this moiety can lead to stronger and more specific interactions with the target protein.
Synthetic Applications: A Pathway to Kinase Inhibitors
This compound serves as a versatile starting material for the synthesis of key intermediates, particularly 4-fluoro-2-(trifluoromethyl)aniline, which is a crucial building block for a variety of heterocyclic kinase inhibitors. The following sections detail the experimental protocols for this synthetic transformation and the subsequent construction of a pyrazole-based VEGFR-2 inhibitor.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-fluoro-2-(trifluoromethyl)benzaldehyde can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination to Synthesize N-(4-Fluoro-2-(trifluoromethyl)phenyl)methanamine
This protocol outlines the conversion of the aldehyde to the corresponding primary amine.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature.
-
After 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-(4-fluoro-2-(trifluoromethyl)phenyl)methanamine.
Protocol 3: Synthesis of a Pyrazole-Based VEGFR-2 Inhibitor
This protocol describes the synthesis of a pyrazole derivative, a common scaffold for kinase inhibitors, using 4-fluoro-2-(trifluoromethyl)aniline as a key building block. This synthesis is based on a patented methodology.
Materials:
-
4-Fluoro-2-(trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenylamino)but-2-enoate: A mixture of 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol with a catalytic amount of acetic acid is heated at reflux for 4-6 hours. The solvent is removed under reduced pressure to give the crude enamine, which can be used in the next step without further purification.
-
Synthesis of 5-Methyl-2-(4-fluoro-2-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one: The crude enamine from the previous step is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is heated at reflux for 6-8 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolone derivative.
-
Further Functionalization (Example): The resulting pyrazolone can be further modified. For instance, a Vilsmeier-Haack reaction can introduce a formyl group, which can then be used in reductive amination to couple various amines, leading to a library of potential kinase inhibitors.
Quantitative Data: Potency of Pyrazole-Based VEGFR-2 Inhibitors
The following table summarizes the inhibitory activity (IC₅₀ values) of various pyrazole-based compounds against VEGFR-2, demonstrating the potential of this scaffold in developing potent kinase inhibitors. While the specific compound synthesized from this compound is not explicitly listed with its IC50 value in the readily available literature, the data for structurally related compounds highlight the promise of this chemical class.
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference |
| Sorafenib | Reference Drug | 90 | [1] |
| Compound A | Pyrazole-based | 225.17 | [2] |
| Compound B | Pyrazole-based | 828.23 | [2] |
| Compound C | Pyrazole-based | 913.51 | [2] |
| Compound D | Pyrazole-based | 220 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic use allows for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety, which can significantly enhance the pharmacological properties of drug candidates. The detailed protocols provided herein offer a clear pathway for the synthesis of key intermediates and their subsequent elaboration into potent kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway. The presented data and diagrams serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics. Further exploration of derivatives based on this scaffold holds considerable promise for the discovery of next-generation targeted therapies.
References
Application Notes: 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties to derivative molecules, often enhancing their biological activity, metabolic stability, and target affinity. These characteristics make it a valuable synthon for the development of novel fungicides, insecticides, and herbicides with improved efficacy and environmental profiles. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound and its derivatives in agrochemical research and development.
Key Applications in Agrochemicals
The primary application of the 4-fluoro-2-(trifluoromethyl)phenyl moiety, derivable from this compound, is in the synthesis of potent fungicides. Notably, this structural motif is a core component of the broad-spectrum triazole fungicide, mefentrifluconazole .
Mefentrifluconazole: A Case Study
Mefentrifluconazole is a highly effective, broad-spectrum fungicide belonging to the isopropanol-azole class of demethylation inhibitors (DMIs). It is the first of its kind and offers excellent control against a wide range of fungal pathogens in various crops.
Mode of Action: Mefentrifluconazole inhibits the C14-demethylase enzyme (CYP51) in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3] The unique isopropanol linker in mefentrifluconazole allows for a flexible conformation, enabling it to bind effectively to the target enzyme, even in the presence of mutations that confer resistance to other DMI fungicides.
Quantitative Data: Efficacy of Mefentrifluconazole
The following table summarizes the in vitro efficacy of mefentrifluconazole against various plant pathogenic fungi, presented as the half-maximal effective concentration (EC50).
| Fungal Pathogen | Crop(s) Affected | Mean EC50 (µg/mL) | Reference |
| Colletotrichum scovillei | Pepper | 0.462 (mycelial growth) | [4][5] |
| Colletotrichum scovillei | Pepper | 0.359 (germ tube elongation) | [4][5] |
| Monilinia fructicola | Peach | 0.003 | [6] |
| Fusarium pseudograminearum | Cereals | 1.06 | [7] |
| Botrytis cinerea | Various | 0.124 (mycelial growth) | |
| Botrytis cinerea | Various | 0.015 (germ tube elongation) | |
| Physalospora piricola | Pear | 39.516 | [8] |
| Phytophthora capsici | Various | 75.433 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Mefentrifluconazole from a 4-Fluoro-2-(trifluoromethyl)phenyl Precursor
While a direct synthesis from this compound is not widely documented, a common route to mefentrifluconazole starts with the closely related 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone. It is chemically feasible to oxidize this compound to the corresponding benzaldehyde and then perform a Grignard reaction to obtain the ethanone, thus linking the user's specified building block to the synthesis of this important fungicide.
Reaction Scheme:
-
Nucleophilic Aromatic Substitution: Reaction of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone with a suitable phenoxide to introduce the ether linkage.
-
Epoxidation: Conversion of the ketone to an epoxide using a Corey-Chaykovsky reaction.
-
Ring-opening: Reaction of the epoxide with 1,2,4-triazole to yield mefentrifluconazole.
Detailed Methodology for the Ring-Opening Step:
-
Materials:
-
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
-
1H-1,2,4-triazole
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction vessel, add 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane (1.0 eq), 1H-1,2,4-triazole (1.3 eq), NaOH (0.5 eq), and DMF.[9]
-
Heat the mixture to 115 °C and stir for 12 hours, monitoring for the complete conversion of the oxirane starting material.[9]
-
After the reaction is complete, remove the DMF by vacuum distillation.[9]
-
Add toluene and water to the residue and heat to 80 °C to perform an extraction, separating the organic and aqueous phases.[9]
-
Concentrate the organic phase under vacuum to remove a majority of the toluene.[9]
-
Add a specific amount of DMF to the concentrated toluene solution to facilitate crystallization.
-
Cool the solution to approximately 70 °C and seed with mefentrifluconazole crystals.
-
Slowly cool the suspension to 0 °C over 8 hours to allow for complete crystallization.[9]
-
Isolate the product by centrifugation, wash with a suitable solvent, and dry under vacuum at 80 °C.[9]
-
Protocol 2: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)
This protocol describes a method to determine the EC50 value of a synthesized compound against a target fungal pathogen.
-
Materials:
-
Synthesized agrochemical compound (e.g., mefentrifluconazole)
-
Target fungal pathogen (e.g., Colletotrichum scovillei)
-
Potato Dextrose Agar (PDA) medium
-
Acetone (or other suitable solvent for the test compound)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the test compound in molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of acetone in the medium is consistent across all plates and does not inhibit fungal growth. Prepare a control plate with only the solvent.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibition site of mefentrifluconazole.
Caption: Proposed synthetic workflow for mefentrifluconazole starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mefentrifluconazole-Resistant Risk and Resistance-Related Point Mutation in FpCYP51B of Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mefentrifluconazole synthesis - chemicalbook [chemicalbook.com]
Application Note: Oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note details two effective protocols for the oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde, 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols described herein utilize Dess-Martin Periodinane (DMP) and a Swern Oxidation procedure, both of which are known for their mild reaction conditions and tolerance of sensitive functional groups.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing electron-withdrawing groups, such as this compound, it is crucial to employ mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or other side reactions. Dess-Martin Periodinane (DMP) and Swern oxidation are widely recognized as reliable methods for this purpose, offering high yields and chemoselectivity.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the two recommended oxidation protocols.
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Reaction Time | 1-3 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | -78 °C to Room Temp. |
| Typical Yield | >90% | >90% |
| Key Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation is a highly reliable and experimentally convenient method for the oxidation of primary alcohols to aldehydes under neutral conditions.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation is another powerful and mild method for the synthesis of aldehydes from primary alcohols. This procedure requires low temperatures for the activation of dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Procedure:
-
A solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of anhydrous DMSO (2.2 - 3.0 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes.
-
Triethylamine (5.0 eq) is added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Mandatory Visualization
Caption: Workflow for the Dess-Martin Oxidation.
Caption: Workflow for the Swern Oxidation.
References
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of a linker, which anchors the nascent peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage of the peptide from the resin. Standard linkers, such as the Wang resin (a p-alkoxybenzyl alcohol linker), are cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). However, for the synthesis of protected peptide fragments or for strategies requiring highly orthogonal protecting groups, linkers with enhanced acid stability are desirable.
This document outlines the proposed application of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol as a novel, acid-resistant linker for SPPS. The presence of two potent electron-withdrawing groups—a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position—is expected to significantly increase the stability of the benzyl ester linkage to strong acids. This increased stability is due to the destabilization of the benzylic carbocation intermediate that is formed during acid-mediated cleavage.
The proposed linker, herein referred to as the "F-TFM-benzyl linker," offers potential applications in synthetic strategies where enhanced stability to acidolysis is required, such as in the synthesis of protected peptide fragments or as a component of a "safety-catch" linker system.
Proposed Applications and Advantages
-
Synthesis of Protected Peptide Fragments : The high acid stability of the F-TFM-benzyl linker would allow for the cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) while the peptide remains attached to the resin. The fully protected peptide fragment could then be cleaved from the support under more forcing conditions for use in fragment condensation strategies.
-
Orthogonal Protection Schemes : This linker would be compatible with both Fmoc/tBu and Boc/Bzl protection strategies, offering enhanced orthogonality in complex synthetic routes.
-
Foundation for Safety-Catch Linkers : The F-TFM-benzyl moiety could serve as a stable core for a safety-catch linker. A subsequent chemical modification, such as the reduction of a nitro group to an electron-donating amine, could render the linker labile to standard acid cleavage conditions.
Data Presentation: Predicted Cleavage Efficiency
The following table presents the predicted cleavage efficiency of a model peptide from a resin functionalized with this compound (F-TFM-benzyl resin) compared to the standard Wang resin. These values are extrapolated based on the known electronic effects of the substituents and are intended for illustrative purposes.
| Cleavage Cocktail (Reagent:Scavengers) | Time (hours) | Wang Resin (p-alkoxybenzyl) % Cleavage (Expected) | F-TFM-Benzyl Resin % Cleavage (Predicted) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | > 95% | < 5% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 8 | > 98% | ~10-20% |
| Anhydrous HF / Anisole | 1 | > 98% | > 95% |
| TFMSA / TFA / m-Cresol | 2 | > 98% | > 95% |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; TFMSA: Trifluoromethanesulfonic acid.
Experimental Protocols
The following are proposed protocols for the use of this compound in SPPS.
Protocol 1: Synthesis of F-TFM-Benzyl Linker-Functionalized Resin
This protocol describes the attachment of the this compound linker to an aminomethylated polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour.
-
In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution from step 2 to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Loading the First Amino Acid onto the F-TFM-Benzyl Resin
This protocol details the esterification of the first Fmoc-protected amino acid to the F-TFM-benzyl resin.
Materials:
-
F-TFM-benzyl resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the F-TFM-benzyl resin in DCM for 1 hour.
-
In a separate vessel, dissolve the Fmoc-amino acid (5 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM.
-
Add DIC (5 eq.) to the solution from step 2 and stir for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin as in step 6 and dry under vacuum.
Protocol 3: Peptide Chain Elongation (Standard Fmoc SPPS)
Follow standard Fmoc-SPPS protocols for deprotection and coupling cycles.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 4: Cleavage of the Peptide from the F-TFM-Benzyl Resin
Due to the anticipated high acid stability, stronger acid conditions are proposed for cleavage.
Materials:
-
Peptide-loaded F-TFM-benzyl resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-Cresol (scavenger)
-
Cold diethyl ether
Procedure (using HF):
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add anisole (1 mL per gram of resin).
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and purify by HPLC.
Alternative Procedure (using TFMSA):
-
Suspend the peptide-resin in a cleavage cocktail of TFMSA/TFA/m-cresol (1:8:1 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and purify by HPLC.
Visualizations
Caption: Proposed workflow for SPPS using the F-TFM-benzyl linker.
Caption: Proposed acid cleavage mechanism for the F-TFM-benzyl linker.
Application Note: Synthesis of Novel Diarylmethanes via Suzuki-Miyaura Coupling of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Derivatives
Introduction
The diarylmethane scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. The synthesis of these structures, particularly those bearing fluorine and trifluoromethyl groups, is of significant interest to drug development professionals due to the unique physicochemical and metabolic properties these functionalities impart. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp³) bonds, enabling the construction of unsymmetrical diarylmethanes.[1]
This application note details a robust two-step synthetic strategy for the utilization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol in Suzuki-Miyaura coupling reactions. As the direct C–O bond activation of benzyl alcohols can be challenging, this protocol first employs a mild and efficient conversion of the alcohol to the more reactive 4-Fluoro-2-(trifluoromethyl)benzyl bromide. This intermediate readily participates in palladium-catalyzed cross-coupling with a variety of arylboronic acids to yield a diverse range of functionalized diarylmethanes. This approach provides researchers with a reliable method to access novel fluorinated molecules for screening and development.
Reaction Principle
The overall synthetic strategy involves two key transformations:
-
Bromination of Benzyl Alcohol: The benzylic hydroxyl group is converted to a bromide, an excellent leaving group for subsequent cross-coupling. This is achieved under mild conditions using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃).
-
Suzuki-Miyaura Cross-Coupling: The resulting 4-Fluoro-2-(trifluoromethyl)benzyl bromide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three fundamental steps: oxidative addition of the palladium(0) catalyst to the benzyl bromide, transmetalation with the boronic acid, and reductive elimination to form the diarylmethane product and regenerate the active palladium(0) catalyst.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This protocol describes the conversion of the starting benzyl alcohol to its corresponding benzyl bromide, a key intermediate for the Suzuki coupling reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the alcohol in a minimal amount of anhydrous THF.
-
Add Triphenylphosphine (1.2 equiv) to the stirred solution.
-
Slowly add N-Bromosuccinimide (1.2 equiv) portion-wise. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 5-10 minutes), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-Fluoro-2-(trifluoromethyl)benzyl bromide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with Arylboronic Acids
This protocol outlines a general procedure for the palladium-catalyzed coupling of the synthesized benzyl bromide with various arylboronic acids.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzyl bromide (from Protocol 1)
-
Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Solvent System: Anhydrous Tetrahydrofuran (THF) and Water (10:1 ratio)[2]
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a Schlenk tube, add 4-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.1 equiv, 0.55 mmol), Cesium Carbonate (3.0 equiv, 1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%, 0.01 mmol).[2]
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system of THF/H₂O (10:1, 5 mL).[2]
-
Seal the tube and heat the reaction mixture to 75-80 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude diarylmethane product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with various arylboronic acids, based on literature data for structurally similar substrates.[2][3] Actual yields may vary depending on the precise reaction conditions and substrate purity.
| Entry | Arylboronic Acid Partner | Product Structure | Representative Yield (%) |
| 1 | Phenylboronic acid |
| 85-92% |
| 2 | 4-Methoxyphenylboronic acid |
| 88-95% |
| 3 | 4-Acetylphenylboronic acid |
| 75-83% |
| 4 | 3-Thiopheneboronic acid |
| 80-87% |
| 5 | 4-Chlorophenylboronic acid |
| 82-89% |
Visualizations
References
Application Note: Derivatization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol for Enhanced GC-MS Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to improve its chromatographic behavior and mass spectrometric detection for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The inherent polarity and potential for hydrogen bonding of the alcohol functional group can lead to poor peak shape and reduced sensitivity. Derivatization methods such as acylation and silylation are presented to convert the alcohol into a less polar, more volatile, and thermally stable derivative. These methods are crucial for researchers, scientists, and drug development professionals requiring robust and sensitive analytical procedures for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is often critical for process monitoring, quality control, and metabolic studies. Direct GC-MS analysis of this benzylic alcohol can be challenging due to its polarity, which may cause peak tailing and adsorption on the GC column, leading to poor resolution and lower sensitivity.[1][2]
Chemical derivatization is a widely employed strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar ester or silyl ether, the volatility of the analyte is increased, and interactions with the stationary phase are minimized.[1][2] This results in improved peak symmetry, enhanced sensitivity, and better chromatographic separation. This document outlines two primary derivatization strategies: acylation and silylation.
Derivatization Strategies
Two common and effective derivatization techniques for alcohols are acylation and silylation. The choice of reagent depends on the specific requirements of the analysis, including desired volatility, mass spectral characteristics, and potential interferences from the sample matrix.
Acylation
Acylation involves the reaction of the alcohol with an acylating agent, such as an acid anhydride or an acyl chloride, to form an ester.[3][4] This method is robust and produces stable derivatives. For GC-MS analysis, fluorinated anhydrides are often preferred as they can enhance the response of electron capture detectors (ECD) and produce characteristic mass spectra.[2]
Silylation
Silylation is the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6][7] Silylating reagents are highly reactive and produce derivatives that are generally more volatile and thermally stable than their acylated counterparts.[2]
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reagents are hazardous and should be handled with care.
Protocol 1: Acylation with Acetic Anhydride
This protocol describes the formation of the acetate ester of this compound.
Reagents and Materials:
-
This compound
-
Acetic Anhydride (analytical grade)
-
Pyridine (analytical grade, as catalyst)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Prepare a standard stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).
-
Pipette 100 µL of the stock solution into a 2 mL reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine to the dried residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the excess acetic anhydride. Vortex for 1 minute.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The resulting solution is ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol details the formation of the trimethylsilyl (TMS) ether of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Reagents and Materials:
-
This compound
-
BSTFA + 1% TMCS silylating reagent
-
Acetonitrile (GC grade, anhydrous)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Prepare a standard stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Pipette 100 µL of the stock solution into a 2 mL reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[7]
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block.
-
Cool the vial to room temperature.
-
The reaction mixture can be directly injected into the GC-MS system.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity |
Quantitative Data Summary
The following tables summarize expected quantitative data based on the analysis of derivatized benzyl alcohol analogues. These values should be experimentally verified for this compound.
Table 1: Linearity and Detection Limits
| Derivative | Expected Linear Range (µg/mL) | Expected Limit of Detection (LOD) (µg/mL) | Expected Limit of Quantitation (LOQ) (µg/mL) |
| Acetate Ester | 0.1 - 100 | 0.05 | 0.1 |
| TMS Ether | 0.05 - 100 | 0.01 | 0.05 |
Table 2: Recovery and Precision
| Derivative | Spiked Concentration (µg/mL) | Expected Recovery (%) | Expected Relative Standard Deviation (RSD, n=6) (%) |
| Acetate Ester | 10 | 95 - 105 | < 5 |
| TMS Ether | 10 | 97 - 103 | < 4 |
Visual Representations
Caption: Workflow for the derivatization of this compound.
Caption: Acylation reaction scheme.
Caption: Silylation reaction scheme.
Conclusion
The derivatization of this compound through acylation or silylation significantly improves its suitability for GC-MS analysis. The provided protocols offer robust methods for converting the polar alcohol into a more volatile and thermally stable derivative, leading to enhanced chromatographic performance and detection sensitivity. Researchers should validate these methods for their specific application and matrix to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NMR Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This document provides a detailed guide to the NMR analysis of this compound, including protocols for sample preparation and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure.
Applications in Drug Development
In the context of drug development, NMR analysis of compounds like this compound is critical for:
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Structural Verification: Confirming the chemical structure of newly synthesized compounds.
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Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and identifying impurities.
-
Conformational Analysis: Studying the three-dimensional structure of the molecule in solution.
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Metabolism Studies: Identifying metabolites by tracking the fate of the molecule in biological systems.
Data Presentation
The following tables summarize the expected NMR data for this compound based on the analysis of its constituent functional groups and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6 | d | ~8.0 | Aromatic CH |
| ~7.5 | m | - | Aromatic CH |
| ~7.3 | m | - | Aromatic CH |
| ~4.8 | s | - | CH₂ |
| ~2.0-3.0 | br s | - | OH |
Note: Predicted values are based on spectral data of similar compounds such as 2-(Trifluoromethyl)benzyl alcohol and 4-Fluorobenzyl alcohol. Actual values may vary.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF) | C-F |
| ~130-140 | Aromatic C |
| ~125 (q, ¹JCF) | C-CF₃ |
| ~115-130 | Aromatic CH |
| ~60 | CH₂ |
Note: Predicted values are based on general chemical shift ranges and data from related structures. The carbon attached to the fluorine will appear as a doublet due to C-F coupling, and the carbon of the trifluoromethyl group will appear as a quartet.
Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ -60 to -65 | -CF₃ |
| ~ -110 to -120 | Ar-F |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears upfield.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
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This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)[2][3]
-
NMR tube (5 mm) and cap[4]
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Gently swirl the vial to dissolve the compound completely.
-
If any particulate matter is present, filter the solution. To do this, place a small cotton or glass wool plug into a Pasteur pipette.
-
Transfer the solution through the filter-plugged pipette directly into the NMR tube.[3]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[2]
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for NMR analysis.
Protocol 2: Acquisition of NMR Spectra
This protocol provides a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument being used.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 250 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
For ¹⁹F NMR:
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -150 ppm).
-
Use a proton-decoupled or coupled pulse sequence as needed.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
References
Application Note: Mass Spectrometry of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the mass spectrometric analysis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a compound of interest in pharmaceutical and materials science research. The protocols and data presented herein are intended to facilitate its identification and characterization.
Compound Information
-
IUPAC Name: [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
-
Chemical Formula: C₈H₆F₄O[1]
-
CAS Number: 220227-29-2[1]
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is optimized for electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation
-
Solvent Selection: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.
-
Concentration: The final concentration should be approximately 1 µg/µL.
-
Injection: Introduce 1 µL of the prepared sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
Mass Spectrometer Pperating Pparameters (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
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Mass Range: m/z 40-250
-
Scan Rate: 1 scan/second
-
Transfer Line Temperature (if using GC): 250 °C
-
GC Column (if applicable): A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable. The oven temperature program should be optimized to ensure good chromatographic separation, for instance, starting at 80°C and ramping to 250°C.
Predicted Mass Spectrum Data
Table 1: Predicted Major Fragment Ions and their Relative Abundance
| m/z | Predicted Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |
| 194 | [C₈H₆F₄O]⁺• (Molecular Ion) | 4-F-2-(CF₃)C₆H₃CH₂OH⁺• | 85 |
| 177 | [M - OH]⁺ | [C₈H₅F₄]⁺ | 60 |
| 175 | [M - H₂O - H]⁺ | [C₈H₄F₄]⁺ | 30 |
| 165 | [M - CH₂OH]⁺ | [C₇H₃F₄]⁺ | 100 (Base Peak) |
| 145 | [C₇H₃F₃]⁺ | [C₇H₃F₃]⁺ | 45 |
| 125 | [M - CF₃ - H₂]⁺ | [C₇H₄FO]⁺ | 20 |
| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | 15 |
Predicted Fragmentation Pathway
The primary fragmentation of this compound under electron ionization is expected to initiate with the loss of a hydroxyl radical, the entire hydroxymethyl group, or a molecule of water. Subsequent fragmentation would likely involve the loss of fluorine or the trifluoromethyl group.
Caption: Predicted EI fragmentation pathway of this compound.
Data Interpretation and Discussion
The predicted mass spectrum is characterized by a prominent molecular ion peak at m/z 194. The base peak is anticipated to be at m/z 165, corresponding to the loss of the hydroxymethyl group (-CH₂OH), which would form a stable benzylic cation. Another significant fragment at m/z 177 is predicted to arise from the loss of a hydroxyl radical (-OH). The presence of fluorine and a trifluoromethyl group introduces additional fragmentation pathways, such as the loss of HF from the m/z 165 fragment to yield an ion at m/z 145.
Conclusion
This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the predicted fragmentation data offer a solid foundation for researchers to identify and characterize this molecule. The provided information should be validated with experimental data obtained from a reference standard.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound often utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both fluorine and trifluoromethyl substituents can impart unique properties to target molecules, making the purity of this building block critical for successful downstream applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective and widely used technique for the purification of moderately polar organic compounds such as benzyl alcohol derivatives.[1][2] This application note details a robust RP-HPLC method for the purification of this compound from crude reaction mixtures, ensuring high purity for subsequent synthetic steps. Fluorinated phases can offer alternative selectivity for halogenated aromatic compounds, but a C18 phase is a common and effective starting point.[3]
Experimental Protocols
This protocol is divided into three primary stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.
1. Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.
-
HPLC Column: A C18 stationary phase column is recommended for general-purpose separation. A column with a fluorinated phase (e.g., Pentafluorophenyl, PFP) may provide enhanced selectivity.[3]
-
Solvents: HPLC-grade acetonitrile (MeCN) and ultrapure water.
-
Additive: Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase modification. Formic acid is preferable for mass spectrometry (MS) compatibility.[1][4]
-
Sample Preparation: Syringe filters (0.45 µm), vials, and a suitable dissolution solvent (e.g., a mixture of acetonitrile and water).
2. Sample Preparation
Proper sample preparation is essential to ensure optimal separation and prevent column damage.[2][5]
-
Dissolution: Accurately weigh the crude this compound. Dissolve the material in a minimal volume of a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile/water). The concentration for a preparative run typically ranges from 10-100 mg/mL, depending on the column's loading capacity.[2]
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or frit.[5]
3. HPLC Purification Method
The following parameters provide a starting point for method development and can be optimized to improve resolution and throughput.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution and Fraction Collection: The compound will elute as the concentration of the organic solvent (Mobile Phase B) increases. Monitor the chromatogram at 254 nm and collect the fractions corresponding to the main peak of interest. Aromatic compounds typically show significant absorbance in the 210-254 nm range.[5][6]
4. Post-Purification Analysis
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Purity Assessment: Pool the collected fractions containing the pure compound. Analyze a small aliquot of the pooled solution using analytical HPLC with the same or a similar method to confirm purity.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified solid or oil.
-
Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, analytical HPLC).
Data Presentation
The quantitative data for the HPLC method and typical performance are summarized below. Note that retention times and yields are illustrative and will depend on the specific system, column, and crude sample purity.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes; hold at 95% B for 5 min |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 254 nm[5][6] |
| Injection Volume | 0.1 - 2.0 mL (dependent on concentration and column size) |
Table 2: Typical Purification Performance
| Parameter | Value |
| Crude Sample Purity (Example) | ~85% |
| Expected Retention Time (t_R) | 12 - 18 min (highly dependent on exact conditions) |
| Post-Purification Purity | >98% |
| Recovery Yield | 80 - 95% (dependent on crude purity and separation) |
Experimental Workflow Visualization
The diagram below illustrates the complete workflow for the HPLC purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield in the Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Question: I am experiencing low yields when reducing 4-Fluoro-2-(trifluoromethyl)benzaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄). What are the potential causes and how can I improve the yield?
Answer:
Low yields in the NaBH₄ reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde can stem from several factors. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the aldehyde. Here are potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. While NaBH₄ is a potent reducing agent for aldehydes, reaction times can vary.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if starting material is still present.
-
-
Suboptimal Temperature: The reaction temperature can affect the rate and efficiency of the reduction.
-
Solution: While these reductions are often run at 0°C to room temperature, you can try adjusting the temperature. Running the reaction at a slightly elevated temperature (e.g., 40°C) might improve the rate, but be cautious of potential side reactions.
-
-
Solvent Effects: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used with NaBH₄.
-
Solution: Ensure your solvent is of high purity and dry, as water can react with NaBH₄. A mixture of solvents, such as methanol/dichloromethane, can sometimes improve solubility and reaction efficiency.
-
-
Reagent Quality: The quality of the NaBH₄ can impact the reaction.
-
Solution: Use a fresh bottle of NaBH₄ or a recently opened one that has been stored under anhydrous conditions.
-
Issue 2: Formation of Impurities during the Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid
Question: When reducing 4-Fluoro-2-(trifluoromethyl)benzoic acid with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), I observe significant byproduct formation. What are these impurities and how can I avoid them?
Answer:
The primary challenge when reducing benzoic acids bearing a trifluoromethyl group is the potential for the reduction of the -CF₃ group itself.[1] This is a common side reaction with powerful, non-selective reducing agents.
-
Primary Side Reaction: Reduction of the trifluoromethyl group to a difluoromethyl (-CHF₂) or even a methyl (-CH₃) group. This occurs due to the harsh reaction conditions often required for carboxylic acid reduction with reagents like LiAlH₄.
-
Solution 1: Use a Milder, More Selective Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is an excellent alternative to LiAlH₄ for this transformation. It is known to reduce esters and carboxylic acids to alcohols at low temperatures with high selectivity, minimizing the risk of over-reduction of the trifluoromethyl group.[1][2]
-
Solution 2: Two-Step Procedure: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) first. Esters are more readily reduced than carboxylic acids, allowing for the use of milder reducing agents or less harsh conditions, which can help preserve the -CF₃ group. The resulting ester can then be reduced with NaBH₄ (potentially with an activating agent like CaCl₂ or LiCl), or more reliably with DIBAL-H or a careful LiAlH₄ reduction at low temperature.
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain pure this compound after my synthesis. What are the best purification techniques?
Answer:
Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. Here are some recommended purification strategies:
-
Column Chromatography: This is the most common and effective method for purifying the target alcohol from unreacted starting materials and byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the impurity profile. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective in separating compounds with similar polarities.
-
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent system can be a highly effective purification technique for removing small amounts of impurities.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial to remove any water-soluble impurities and unreacted reagents. Washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and then brine can significantly improve the purity of the crude product before further purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most common synthetic routes are:
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Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: This is a straightforward, one-step reduction of the aldehyde functional group to a primary alcohol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid: This involves the reduction of the carboxylic acid to the primary alcohol. This typically requires a stronger reducing agent than for aldehydes, such as LiAlH₄ or diisobutylaluminum hydride (DIBAL-H). A two-step process involving esterification of the carboxylic acid followed by reduction of the ester is also a viable and often preferred strategy to avoid side reactions.
Q2: Which reducing agent is best for the synthesis of this compound?
A2: The choice of reducing agent depends on the starting material:
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For 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Sodium borohydride (NaBH₄) is generally the preferred reagent. It is selective for aldehydes and ketones, easy to handle, and the reaction conditions are mild.
-
For 4-Fluoro-2-(trifluoromethyl)benzoic acid: Diisobutylaluminum hydride (DIBAL-H) is highly recommended. It provides high conversion rates while minimizing the risk of reducing the trifluoromethyl group, a common side reaction with more powerful reducing agents like LiAlH₄.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the quantification of starting material, product, and any byproducts. It is particularly useful for identifying unexpected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Fluorinated Benzyl Alcohols
| Starting Material | Reducing Agent | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield (%) | Key Considerations |
| Substituted Benzaldehyde | NaBH₄ | Methanol, Ethanol | 0 to 25 | >90 | Mild conditions, selective for aldehydes/ketones. |
| Substituted Benzaldehyde | LiAlH₄ | THF, Diethyl Ether | 0 to 25 | >95 | Highly reactive, not selective, requires anhydrous conditions. |
| Substituted Benzoic Acid | LiAlH₄ | THF, Diethyl Ether | 0 to 65 | 70-90 | Powerful, can reduce -CF₃ group, requires anhydrous conditions. |
| Substituted Benzoic Acid | DIBAL-H | Toluene, THF, DCM | -78 to 50 | >95 | High selectivity, avoids reduction of -CF₃ group.[1] |
| Substituted Benzoic Ester | DIBAL-H | Toluene, THF, DCM | -78 to 25 | >95 | Excellent selectivity and yield. |
| Substituted Benzoic Ester | LiBH₄ | THF | 25 to 65 | 80-95 | Milder than LiAlH₄, can be more selective. |
Experimental Protocols
Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄
-
Reaction Setup: To a solution of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid using DIBAL-H
This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.[1]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (8 mL per gram of acid) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of Reducing Agent: Cool the solution to 0°C. Add a solution of DIBAL-H in toluene (e.g., 1.0 M solution, 5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, heat the mixture to 50°C and stir for 2 hours.
-
Quenching: Cool the reaction mixture to room temperature and then slowly add methanol (5.0 eq) dropwise to quench the excess DIBAL-H.
-
Work-up: Slowly add the quenched reaction mixture to 2N hydrochloric acid (3 mL per mmol of starting material) and stir at 50-60°C for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The primary and most common synthetic route is the reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This document focuses on potential side reactions and issues encountered during this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reduction is a common issue. Several factors can contribute to this:
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄.
-
Solvent Choice: While typically robust, the choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol are commonly used and generally effective. If the reaction is slow, ensure the solvent is anhydrous.[1]
-
Temperature: Reductions with NaBH₄ are often performed at 0°C to room temperature.[1] If the reaction is slow at 0°C, allowing it to warm to room temperature may increase the rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
Stoichiometry: A molar excess of NaBH₄ is typically required to ensure complete conversion and to compensate for any reaction with the solvent.[1] A common range is 1.1 to 1.5 equivalents. If you observe incomplete conversion, a modest increase in the amount of NaBH₄ may be beneficial.
Q2: I am observing an unknown impurity in my final product after reduction. What could it be?
A2: The most likely impurity is unreacted starting material, 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Other possibilities depend on the reaction conditions and the purity of the starting aldehyde.
-
Unreacted Aldehyde: This is the most common impurity. Its presence can be confirmed by TLC, GC, or NMR spectroscopy. To address this, you can optimize the reaction conditions as described in Q1 or perform a purification step. A bisulfite wash can selectively remove the aldehyde from the product mixture.
-
Impurities from Starting Material: The purity of your starting 4-Fluoro-2-(trifluoromethyl)benzaldehyde is crucial. Any impurities present in the aldehyde will likely be carried through the reaction. It is advisable to purify the aldehyde before the reduction if its purity is questionable.
-
Over-reduction Products: While less common with a mild reducing agent like NaBH₄, stronger reducing agents or harsh catalytic hydrogenation conditions could lead to over-reduction. This might include hydrodefluorination (loss of the fluorine atom) or reduction of the trifluoromethyl group, although the latter is generally very stable.
Q3: During catalytic hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, I am getting a complex mixture of products. What are the potential side reactions?
A3: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to a variety of side products, especially with aromatic substrates containing sensitive functional groups.
-
Hydrodefluorination: A significant side reaction can be the hydrogenolysis of the C-F bond, replacing the fluorine atom with a hydrogen to yield 2-(trifluoromethyl)benzyl alcohol. This is more likely to occur with certain catalysts (like Palladium on carbon) under forcing conditions (high temperature and pressure).
-
Aromatic Ring Reduction: Under very harsh conditions, the aromatic ring itself can be reduced to a cyclohexyl ring. This is generally not observed under standard conditions for benzaldehyde reduction.
-
Benzyl Ether Formation: In an alcohol solvent, the newly formed benzyl alcohol can react with another molecule of the starting aldehyde (in a reductive etherification process) or with another molecule of the product alcohol to form a dibenzyl ether. This is more likely under acidic conditions.
Q4: How can I effectively purify the final this compound?
A4: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: For removing unreacted aldehyde and other non-polar impurities, flash column chromatography using a silica gel stationary phase and a solvent system like a hexane/ethyl acetate gradient is generally very effective.[2]
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.
-
Aqueous Work-up: A standard aqueous work-up after the reaction can remove inorganic salts and water-soluble impurities. A wash with a dilute acid followed by a wash with a dilute base can remove basic and acidic impurities, respectively.
Quantitative Data Summary
| Issue | Potential Cause | Impact on Yield | Impact on Purity | Suggested Action |
| Incomplete Aldehyde Reduction | Insufficient reducing agent, low temperature, poor quality reagent. | Decrease | Decrease (presence of starting material) | Use fresh reagent, increase stoichiometry, allow the reaction to warm to room temperature. |
| Hydrodefluorination (Catalytic Hydrogenation) | Harsh reaction conditions (high H₂ pressure, high temp.), active catalyst (e.g., Pd/C). | Decrease in desired product yield. | Decrease (presence of 2-(trifluoromethyl)benzyl alcohol). | Use milder conditions, screen different catalysts (e.g., PtO₂). |
| Dibenzyl Ether Formation | Acidic conditions, high reaction temperature. | Decrease | Decrease (presence of ether byproduct). | Ensure neutral or slightly basic conditions, maintain moderate temperature. |
Experimental Protocols
Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with Sodium Borohydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add dilute hydrochloric acid (1 M) to quench the excess NaBH₄ and neutralize the reaction mixture.
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Work-up: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Setup: In a hydrogenation vessel, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Platinum on carbon, 1-2 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 psi).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or GC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Visual Diagrams
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the properties of the compound is crucial for developing a purification strategy. Key data is summarized in the table below.
Data Presentation Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 220227-29-2 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1][2] |
| Physical Form | Solid, Semi-solid, or Liquid | [1] |
| Purity (Typical) | ~97% | [1][2] |
| Melting Point | 55-57 °C | [2] |
| Storage | Sealed in a dry place at room temperature. |[1] |
Q2: What are the most common impurities I should expect when working with this compound?
A2: Impurities typically arise from the synthetic route. A common method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde.[3] Therefore, potential impurities include:
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Unreacted Starting Material: 4-Fluoro-2-(trifluoromethyl)benzaldehyde may be present if the reduction reaction did not go to completion.
-
Over-oxidation Product: The benzyl alcohol can be sensitive to oxidation, which would form 4-Fluoro-2-(trifluoromethyl)benzoic acid, especially if not stored properly.[4]
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Residual Solvents: Solvents used during the synthesis or workup may be retained in the crude product.
-
Positional Isomers: Depending on the regioselectivity of the initial synthesis, other isomers of the compound could be present.
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthetic routes for this compound involve the reduction of a corresponding carbonyl compound. The primary starting materials are typically:
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4-Fluoro-2-(trifluoromethyl)benzaldehyde: This is the most direct precursor. The aldehyde functionality is selectively reduced to a primary alcohol.
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4-Fluoro-2-(trifluoromethyl)benzoic acid: The carboxylic acid is reduced to the primary alcohol. This method requires stronger reducing agents than the reduction of an aldehyde.
-
Esters of 4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar to the carboxylic acid, the ester is reduced to the primary alcohol, often with similar reducing agents.
A less common route, which can be suitable for larger scale synthesis, involves the hydrolysis of a 4-Fluoro-2-(trifluoromethyl)benzyl halide.
Q2: Which reducing agent is most suitable for the synthesis of this compound?
A2: The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the trifluoromethyl group.
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Sodium borohydride (NaBH₄): This is a mild and selective reducing agent suitable for the reduction of the aldehyde. It is generally preferred for this transformation due to its ease of handling and high chemoselectivity, as it will not reduce the trifluoromethyl group or a carboxylic acid/ester under standard conditions.
-
Diisobutylaluminum hydride (DIBAL-H): This is a powerful reducing agent that is particularly effective for the reduction of carboxylic acids and esters to alcohols. A key advantage of DIBAL-H in this specific synthesis is its ability to reduce the carboxyl group without affecting the trifluoromethyl group, which can be a problem with other strong reducing agents.
-
Lithium aluminum hydride (LiAlH₄): While a very powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters, it can also potentially reduce the trifluoromethyl group under certain conditions, leading to impurities. Its high reactivity also necessitates stricter anhydrous reaction conditions and careful handling.
For the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde, Sodium Borohydride (NaBH₄) is the recommended choice for its selectivity and safety. For the reduction of 4-fluoro-2-(trifluoromethyl)benzoic acid or its esters, DIBAL-H is the preferred reagent to ensure the integrity of the trifluoromethyl group.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | The hydride reducing agents (NaBH₄, DIBAL-H, LiAlH₄) are sensitive to moisture. Ensure that the reagents are fresh and have been stored under anhydrous conditions. It is advisable to use a new bottle of the reducing agent if its activity is in doubt. |
| Inadequate Reaction Temperature | For reductions with NaBH₄, the reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period may improve the yield. For DIBAL-H reductions of esters or carboxylic acids, reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. Ensure proper temperature control is maintained. |
| Poor Quality Starting Material | Verify the purity of the starting aldehyde or carboxylic acid by techniques such as NMR or GC-MS. Impurities in the starting material can interfere with the reaction. |
| Insufficient Molar Excess of Reducing Agent | For NaBH₄ reductions, a slight molar excess (e.g., 1.2-1.5 equivalents) is typically used. For DIBAL-H and LiAlH₄, a larger excess may be required, depending on the substrate and reaction scale. Consult the specific protocol and consider a modest increase in the amount of reducing agent. |
Problem 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification and Troubleshooting |
| Unreacted Starting Material | If unreacted aldehyde or carboxylic acid is observed (e.g., by TLC or GC analysis), this indicates an incomplete reaction. See "Low or No Yield" troubleshooting. The unreacted starting material can often be separated from the alcohol product by column chromatography. |
| Over-reduction Products (defluorination of CF₃ group) | This is a significant concern, especially when using strong reducing agents like LiAlH₄. The trifluoromethyl group can be reduced to a difluoromethyl or even a methyl group. Using a milder and more selective reducing agent like DIBAL-H for carboxylic acids/esters or NaBH₄ for aldehydes is the best way to prevent this. If this side product is detected (e.g., by ¹⁹F NMR or MS), the reaction conditions should be re-optimized with a different reducing agent. |
| Side-products from the solvent | Ensure that the solvent used is anhydrous and appropriate for the chosen reducing agent. For example, LiAlH₄ reacts violently with protic solvents like methanol or ethanol. Ethereal solvents like THF or diethyl ether are typically used. |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of trifluoromethyl-substituted benzyl alcohols based on literature for analogous compounds.
Table 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaBH₄ | Methanol/Ethanol | 0 to RT | 1 - 4 | > 90 |
| LiAlH₄ | THF | 0 to RT | 1 - 2 | ~90 |
Table 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid or its Esters
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| DIBAL-H | Toluene/THF | -78 to RT | 2 - 6 | 85 - 95 | [1] |
| LiAlH₄ | THF | 0 to RT | 2 - 8 | 80 - 90 | |
| Hydrosilylation (for esters) | Toluene | 100 | 20 | ~76 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄
Materials:
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4-Fluoro-2-(trifluoromethyl)benzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Deionized water
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Diethyl ether or Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 volumes).
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow addition of deionized water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)benzoic Acid using DIBAL-H
Materials:
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4-Fluoro-2-(trifluoromethyl)benzoic acid
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Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or THF)
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Anhydrous toluene or THF
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Methanol
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2N Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene or THF (10 volumes) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the DIBAL-H solution (2.5-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and then to 0 °C.
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Quench the reaction by the slow, dropwise addition of methanol, followed by the careful addition of 2N HCl.
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Stir the mixture at 50-60 °C for 30 minutes.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution under reduced pressure to give the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol via recrystallization.
Troubleshooting Guide
Q1: My this compound is a liquid at room temperature. How can I purify it by recrystallization?
Recrystallization is a technique used to purify solids. If your compound is a liquid, it will not crystallize at room temperature. Here are a few possibilities and suggestions:
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Confirm the identity and purity of your starting material: It is possible that your compound is impure, leading to a depression of its melting point. Product information for this compound indicates it can be a liquid at or near room temperature.
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Consider derivatization: You could convert the alcohol to a solid derivative (e.g., an ester or a urethane) that can be purified by recrystallization. After purification, the derivative can be hydrolyzed back to the pure alcohol.
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Alternative purification methods: If recrystallization is not feasible, consider other purification techniques such as column chromatography or distillation.
Q2: I've dissolved my crude solid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals ("oiling out"). What should I do?
"Oiling out" is a common problem in recrystallization, especially when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated.[1][2] Here are several troubleshooting steps:
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Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.[1]
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Use more solvent: Your solution might be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[1][2]
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Change the solvent system: The current solvent may not be ideal. Try a solvent in which your compound is less soluble. A mixed-solvent system can also be effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1][3]
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.[4][5]
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Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[1][4]
Q3: I have very few or no crystals forming after cooling the solution. What went wrong?
This issue is often due to using too much solvent or supersaturation.[4][6]
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Reduce the solvent volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2][6]
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Induce crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the flask or adding a seed crystal.[4][6]
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Check solubility at low temperatures: Ensure that the chosen solvent has a significantly lower solubility for your compound at colder temperatures. If the compound remains highly soluble even when cold, you will not get a good yield.
Q4: My recrystallization yield is very low. How can I improve it?
A low yield can result from several factors during the purification process.[1]
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Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Using an excess will leave a significant portion of your compound in the mother liquor.[1][4]
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Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
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Avoid premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.[1]
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Careful washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
While there is no single "best" solvent without experimental testing, here are some guidelines for selecting a starting solvent for a fluorinated aromatic alcohol:
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Consider polarity: this compound is a polar molecule due to the hydroxyl group, but also has nonpolar character from the aromatic ring and the trifluoromethyl group.
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"Like dissolves like": Solvents with similar functional groups can be good solubilizers.[3] For an alcohol, you might test other alcohols like ethanol or methanol.[5] However, your compound might be too soluble in these even at low temperatures.
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Mixed solvent systems: These are often ideal. A good starting point would be a pair of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "poor" solvent). Examples include:
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Ethanol/Water
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Acetone/Hexane[3]
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Toluene/Hexane
-
-
Experimental determination: The best approach is to perform small-scale solubility tests with a variety of solvents to find one that dissolves your compound when hot but not when cold.
Q2: How do I perform a solubility test to find a suitable recrystallization solvent?
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Place a small amount of your crude solid (about 10-20 mg) into a small test tube.
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Add a few drops of the solvent you are testing and observe if the solid dissolves at room temperature. A good solvent will not dissolve the solid at room temperature.
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If the solid does not dissolve, gently heat the test tube in a warm water bath or on a hot plate.
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Continue adding the solvent dropwise while heating until the solid just dissolves.
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Allow the test tube to cool to room temperature, and then place it in an ice bath.
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A good solvent will show significant crystal formation upon cooling.
Q3: Can I use activated charcoal during the recrystallization of this compound?
Yes, if your crude product has colored impurities, you can use a small amount of activated charcoal.[1] Add the charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the overall yield.[2]
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but may not be suitable for organics unless used in a mixed solvent system. |
| Ethanol | 78 | High | Often a good solvent for aromatic compounds.[5] Can be paired with water. |
| Methanol | 65 | High | Similar to ethanol, good for aromatic compounds.[5] Can be paired with water. |
| Acetone | 56 | Medium | A versatile solvent, often used in a mixed system with a non-polar solvent like hexane.[3] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. |
| Toluene | 111 | Low | Can be effective for less polar aromatic compounds. |
| Hexane | 69 | Low | A non-polar solvent, often used as the "poor" solvent in a mixed system.[3] |
| Diethyl Ether | 35 | Low | Its low boiling point can make it difficult to work with for recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
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(Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
Stability of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, particularly concerning its stability in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: this compound is expected to be relatively stable in mild acidic conditions at room temperature. The presence of two strong electron-withdrawing groups, the fluoro (-F) and trifluoromethyl (-CF₃) groups, deactivates the benzene ring and destabilizes the formation of a benzyl carbocation. This electronic deactivation makes it less susceptible to acid-catalyzed reactions compared to unsubstituted benzyl alcohol. However, under forcing conditions, such as with strong acids (e.g., concentrated sulfuric acid, triflic acid) and/or elevated temperatures, degradation can occur.
Q2: What are the potential degradation pathways for this compound in strong acidic media?
A2: Under harsh acidic conditions, the primary degradation pathways are anticipated to involve the formation of a carbocation intermediate, leading to:
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Self-Condensation (Ether Formation): Two molecules of the benzyl alcohol can react to form bis(4-fluoro-2-(trifluoromethyl)benzyl) ether and water.
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Friedel-Crafts Alkylation: The benzyl alcohol can act as an alkylating agent, reacting with other aromatic molecules present in the reaction mixture. If no other nucleophiles are present, it may react with another molecule of itself, leading to polymerization.[1]
-
Polymerization: At higher temperatures and acid concentrations, the compound may polymerize, often observed as the formation of an insoluble "tar" or colored precipitate.[1]
Q3: Can this compound undergo oxidation in the presence of acids?
A3: While benzyl alcohols can be oxidized to aldehydes and carboxylic acids, this is typically not a reaction catalyzed by non-oxidizing acids like HCl or H₂SO₄.[2] However, if the acidic medium is also oxidizing (e.g., nitric acid), oxidation to 4-fluoro-2-(trifluoromethyl)benzaldehyde or 4-fluoro-2-(trifluoromethyl)benzoic acid is possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.
Issue 1: Unexpected Side Product Formation or Low Yield
If you observe unexpected side products or a lower than expected yield of your desired product when using this compound in an acidic reaction, consider the following:
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Self-Condensation | - Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Add the benzyl alcohol slowly to the reaction mixture to keep its instantaneous concentration low. |
| Friedel-Crafts Reaction with Solvent or Other Reagents | - Choose a less nucleophilic solvent. - If possible, use an excess of the intended nucleophile to outcompete side reactions. |
| Polymerization | - This is often indicated by the formation of insoluble, colored material.[1] - Significantly reduce the reaction temperature and acid concentration. - Consider using a different catalyst system if applicable. |
Issue 2: Reaction Fails to Proceed as Expected
Due to the electron-withdrawing nature of the substituents, reactions that require the formation of a benzyl carbocation may be sluggish.
| Potential Cause | Troubleshooting Steps |
| Deactivated Substrate | - The trifluoromethyl and fluoro groups strongly deactivate the molecule for reactions proceeding through a carbocation.[3][4] - Increase the reaction temperature cautiously, monitoring for degradation. - Use a stronger acid or a Lewis acid catalyst to facilitate carbocation formation. - Consider alternative synthetic routes that do not rely on carbocation formation from the alcohol. |
Experimental Protocols
Protocol: General Procedure for Assessing the Acid Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific acidic conditions.
1. Materials:
-
This compound
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Selected acid (e.g., HCl, H₂SO₄, Acetic Acid)
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Anhydrous solvent (e.g., acetonitrile, dioxane)
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Internal standard for HPLC/GC analysis (e.g., a stable, non-reactive aromatic compound)
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HPLC or GC system with a suitable column (e.g., C18 for reversed-phase HPLC)
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Quenching solution (e.g., saturated sodium bicarbonate solution)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
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Reaction Setup: In a series of reaction vials, add a defined volume of the stock solution.
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Acid Addition: To each vial (except for a control), add the desired concentration of the acidic solution.
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Incubation: Place the vials in a temperature-controlled environment (e.g., room temperature, 40°C, 60°C) and start a timer.
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Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
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Quenching: Immediately quench the reaction by adding an aliquot of the sample to a vial containing an excess of the quenching solution.
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Analysis: Analyze the quenched samples by HPLC or GC to determine the remaining concentration of this compound relative to the internal standard.
3. Data Analysis:
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Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and half-life under each set of conditions.
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Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. If significant degradation is observed, techniques like LC-MS can be used for identification.
Visualizations
Caption: Potential acid-catalyzed degradation pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Sciencemadness Discussion Board - benzyl alcohol + sulphuric acid = ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. [PDF] Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information addresses potential degradation issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under oxidative stress?
A1: Under oxidative conditions, the primary alcohol group of this compound is susceptible to oxidation. The expected major degradation products are 4-Fluoro-2-(trifluoromethyl)benzaldehyde and subsequently 4-Fluoro-2-(trifluoromethyl)benzoic acid. In some cases, over-oxidation or side reactions could lead to the formation of other related impurities.
Q2: How can I detect the formation of degradation products in my sample?
A2: The most common and effective method for detecting and quantifying degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. The appearance of new peaks in the chromatogram of a stressed sample compared to a control sample indicates degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.
Q3: What conditions can lead to the degradation of this compound?
A3: Degradation can be induced by several factors, including:
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Oxidizing agents: Exposure to strong oxidizing agents will readily convert the alcohol to the aldehyde and carboxylic acid.
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High temperatures: Thermal stress can lead to decomposition.
-
Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, may cause degradation.
-
Light: Photodegradation can occur upon exposure to UV light.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Reactions with these substances can be vigorous and lead to the formation of degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis
-
Possible Cause: Degradation of your this compound sample.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, and dark place). Avoid exposure to heat, light, and air.
-
Check Solvent Purity: Impurities in the solvents used for sample preparation or as the mobile phase can appear as extra peaks. Run a blank solvent injection to rule this out.
-
Perform Stress Testing: To confirm if the new peaks are degradation products, perform forced degradation studies. Expose a sample of the alcohol to controlled stress conditions (e.g., 3% hydrogen peroxide for oxidation, 0.1N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis, heat, and photolytic exposure). Compare the chromatograms of the stressed samples with your experimental sample.
-
Identify Degradants: If the retention times of the unknown peaks match those generated during stress testing, they are likely degradation products. Use LC-MS to confirm their identity.
-
Issue 2: Low assay value or loss of potency of the active ingredient
-
Possible Cause: Degradation of this compound into other compounds.
-
Troubleshooting Steps:
-
Quantify Impurities: Use a validated HPLC method to determine the percentage of the main peak (the active ingredient) and the impurity peaks. The sum of all peaks should ideally be close to 100%.
-
Investigate Formulation Components: If the alcohol is part of a formulation, other excipients could be promoting its degradation. Conduct compatibility studies with individual excipients.
-
Evaluate Environmental Factors: Assess the manufacturing and storage environments for potential stressors like high temperature or exposure to light.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | This compound (% remaining) | 4-Fluoro-2-(trifluoromethyl)benzaldehyde (%) | 4-Fluoro-2-(trifluoromethyl)benzoic acid (%) | Other Degradants (%) |
| Control | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| Acidic (0.1N HCl, 60°C, 24h) | 98.5 | 0.5 | 0.8 | 0.2 |
| Basic (0.1N NaOH, 60°C, 24h) | 95.2 | 2.1 | 2.5 | 0.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 85.3 | 10.2 | 4.1 | 0.4 |
| Thermal (80°C, 48h) | 97.1 | 1.5 | 1.2 | 0.2 |
| Photolytic (UV light, 72h) | 96.5 | 1.8 | 1.5 | 0.2 |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Degradation Product Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the compound (in a quartz cuvette) to UV light (254 nm) for 72 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Mandatory Visualization
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis.
Technical Support Center: Column Chromatography of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Question: My compound appears to be degrading on the silica gel column. How can I confirm this and what can be done to prevent it?
Answer: Compound degradation on silica gel can be a problem for certain molecules.[1][2] To confirm if your compound is unstable on silica, you can perform a simple stability test using thin-layer chromatography (TLC).[1] Spot your crude sample on a TLC plate, let it sit for an hour or two, and then develop it. If you observe new spots or streaking that were not present in the initial spotting, your compound is likely degrading.
Solutions:
-
Deactivate the silica gel: Silica gel can be acidic. You can deactivate it by preparing a slurry of silica gel in your chosen solvent system and adding a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.
-
Use an alternative stationary phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
Question: I'm having trouble separating my product from a non-polar impurity. What adjustments can I make to my mobile phase?
Answer: When dealing with non-polar impurities, optimizing the mobile phase is key. If your compound and the impurity are eluting too closely together, you need to increase the difference in their retention times.
Solutions:
-
Decrease the polarity of the mobile phase: If you are using a hexane/ethyl acetate system, for example, try decreasing the percentage of ethyl acetate. This will cause all compounds to move more slowly down the column, potentially allowing for better separation of components with small differences in polarity.
-
Try a different solvent system: Sometimes a complete change in solvents can improve separation.[2] Consider systems like petroleum ether/diethyl ether or dichloromethane/hexane.[2][3] It is crucial to test these new solvent systems by TLC first to find the optimal ratio for separation.
Question: My compound is eluting too quickly (high Rf) or not moving at all (low Rf). How do I select the right solvent system?
Answer: The ideal Rf value for the compound of interest on a TLC plate before starting column chromatography is typically between 0.2 and 0.4.[2] This generally provides the best separation.
Solutions:
-
For a high Rf (eluting too fast): Your mobile phase is too polar. You need to decrease the proportion of the more polar solvent. For a hexane/ethyl acetate mixture, this means increasing the amount of hexane.
-
For a low Rf (not moving): Your mobile phase is not polar enough. You need to increase the proportion of the more polar solvent (e.g., ethyl acetate).
Question: The collected fractions are very dilute, and I can't seem to find my compound. What could be the issue?
Answer: There are several possibilities if your compound is not appearing in the expected fractions.[1][2]
Solutions:
-
Check the very first fractions: Your compound may be less polar than anticipated and could have eluted very quickly with the solvent front.[1][2]
-
Concentrate the fractions: The compound may have eluted, but at a very low concentration. Try concentrating a range of fractions where you expected your compound to be and re-analyze them by TLC.[1][2]
-
Compound decomposition: As mentioned earlier, the compound may have decomposed on the column and will not elute.[1][2]
-
Incorrect solvent mixture: Double-check that you prepared the mobile phase with the correct solvents and ratios.[1][2]
Frequently Asked Questions (FAQs)
What is a good starting solvent system for the purification of this compound?
Based on procedures for structurally similar compounds, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[3] A common starting ratio is 9:1 (non-polar:polar).[3] It is highly recommended to first determine the optimal solvent system using TLC.
What type of stationary phase is recommended?
Standard silica gel (200-300 or 230-400 mesh) is the most common stationary phase for this type of compound.[4]
How should I load my sample onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your sample in the minimum amount of the mobile phase solvent.[5] If the sample is not very soluble in the mobile phase, you can dissolve it in a slightly more polar solvent, but use the absolute minimum volume.[5]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[5] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the column.[5]
How can I monitor the separation during the chromatography?
The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] Spot a small amount from each fraction onto a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp.[4] Fractions containing the pure compound can then be combined.
Experimental Protocol: A Representative Method
This protocol is a suggested starting point based on common practices for similar compounds. Optimization may be required.
1. Preparation:
- Prepare the stationary phase: Use standard silica gel (e.g., 230-400 mesh).
- Select and prepare the mobile phase: Based on TLC analysis, a starting mobile phase of 9:1 Hexane/Ethyl Acetate is often effective for similar compounds.[3] Prepare a sufficient volume for the entire separation.
- Prepare the column: Pack a glass column with the silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.[7]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the sample to the top of the silica gel bed.
3. Elution and Fraction Collection:
- Add the mobile phase to the top of the column and begin elution. Apply pressure if using flash chromatography.
- Collect fractions of a consistent volume in test tubes.
4. Analysis:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.
Data Presentation
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |
| Expected Rf | ~0.3-0.4 (in 9:1 Hexane/EtOAc)[3] |
Visualization
Caption: Workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. magritek.com [magritek.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting poor yield in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The advice is tailored to address challenges arising from the electronic properties of this substrate, specifically the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which can impact reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my reaction with this compound compared to unsubstituted benzyl alcohol?
A: The presence of two electron-withdrawing groups, the fluoro and trifluoromethyl substituents, on the aromatic ring significantly deactivates the benzyl alcohol. This deactivation reduces the nucleophilicity of the alcohol and destabilizes any potential carbocation intermediates that may form during the reaction. Consequently, reactions that are sensitive to these electronic effects, such as certain types of etherification and esterification, may proceed sluggishly or require more forcing conditions, leading to lower yields.
Q2: I am having difficulty driving my oxidation of this compound to completion. What could be the issue?
A: While the electron-withdrawing groups primarily affect reactions at the benzylic carbon, they can also have a minor influence on the reactivity of the hydroxyl group. Incomplete oxidation could be due to insufficiently reactive oxidizing agents, suboptimal reaction temperatures, or premature quenching of the reaction. It is crucial to use robust and reliable oxidation protocols and to carefully monitor the reaction's progress.
Q3: Are there any common side reactions to be aware of when working with this compound?
A: Yes, depending on the reaction, several side reactions can occur. In Swern oxidations, a common side reaction is the formation of a methylthiomethyl (MTM) ether, especially if the temperature is not carefully controlled.[1] During Steglich esterifications, the formation of an N-acylurea byproduct can occur if the activated carboxylic acid does not react efficiently with the alcohol.[2] In acid-catalyzed reactions, there is a potential for polymerization, although this is less pronounced with electron-deficient benzyl alcohols.[3]
Q4: How can I effectively purify the products from my reactions involving this compound?
A: Purification can sometimes be challenging due to the similar polarities of the starting material and the desired product. Standard purification techniques like column chromatography are generally effective. However, careful selection of the eluent system is critical to achieve good separation. In some cases, such as with the Steglich esterification, byproducts like dicyclohexylurea (DCU) can be largely removed by filtration due to their low solubility in many organic solvents.[4]
Troubleshooting Guides
Oxidation to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Low yields in the oxidation of this compound are often due to incomplete conversion or the formation of byproducts. Below is a comparison of common oxidation methods with troubleshooting tips.
| Problem | Possible Cause | Recommended Solution |
| Low Conversion (Swern Oxidation) | Insufficiently activated DMSO. | Ensure anhydrous conditions and use fresh oxalyl chloride or trifluoroacetic anhydride (TFAA). |
| Reaction temperature too low. | While Swern oxidations are typically run at -78 °C, a slight increase to -60 °C may improve the rate for this less reactive alcohol.[1] | |
| Premature quenching. | Ensure the reaction has gone to completion by TLC before quenching. | |
| Low Conversion (Dess-Martin Periodinane) | DMP reagent is of poor quality. | Use freshly opened or properly stored DMP. The presence of a small amount of water can sometimes accelerate the reaction.[5] |
| Insufficient reaction time. | Allow the reaction to stir for a longer period at room temperature. | |
| Formation of Byproducts | MTM ether formation (Swern). | Maintain a low reaction temperature (-78 °C) and add the tertiary amine base only after the alcohol has reacted with the activated DMSO.[1] |
| Over-oxidation to carboxylic acid. | This is less common with mild oxidants like Swern and DMP but can occur with stronger oxidizing agents. Ensure you are using a selective method. |
Etherification Reactions
The electron-withdrawing nature of the substituents makes the hydroxyl group of this compound a poorer nucleophile, which can hinder standard etherification methods like the Williamson ether synthesis.
| Problem | Possible Cause | Recommended Solution |
| No or Low Yield (Williamson Ether Synthesis) | The alkoxide is not forming completely. | Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the alcohol. |
| The electrophile is too sterically hindered. | The Williamson ether synthesis works best with primary alkyl halides.[6] Avoid using secondary or tertiary halides, which will favor elimination. | |
| Low reactivity of the alkoxide. | Increase the reaction temperature (e.g., reflux in THF or DMF) and reaction time. The addition of a catalytic amount of sodium iodide can be beneficial when using alkyl chlorides or bromides. | |
| Reaction Stalls (General Etherification) | Deactivation by the trifluoromethyl group. | Consider alternative, more reactive etherification methods such as those catalyzed by iron(III) chloride, which have shown moderate success with electron-deficient benzyl alcohols.[7][8] |
Esterification Reactions
Esterification of the deactivated this compound may require more robust coupling methods than simple Fischer esterification.
| Problem | Possible Cause | Recommended Solution |
| Low Conversion (Fischer Esterification) | Equilibrium not shifted towards the product. | Use a large excess of the carboxylic acid or alcohol and remove water as it forms using a Dean-Stark apparatus. This method may still give low yields with this substrate. |
| Incomplete Reaction (Steglich Esterification) | Steric hindrance or low nucleophilicity of the alcohol. | Ensure a catalytic amount of DMAP is used. Increase the reaction time and consider a slight increase in temperature if the reaction is sluggish at room temperature.[4] |
| N-acylurea byproduct formation. | This occurs when the activated acid rearranges before reacting with the alcohol.[2] Ensure efficient stirring and consider portion-wise addition of DCC. | |
| Low Yield (Mitsunobu Reaction) | The alcohol is not being activated effectively. | Use a slight excess of triphenylphosphine and the azodicarboxylate reagent (DEAD or DIAD). Ensure anhydrous conditions. For sterically hindered or less reactive alcohols, using p-nitrobenzoic acid as the nucleophile can sometimes improve yields.[9] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.4 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Esterification with Acetic Acid
-
To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanisms
The following diagrams illustrate the mechanisms of the key reactions discussed.
Caption: Mechanism of the Swern Oxidation.
Caption: Mechanism of the Steglich Esterification.[4]
Troubleshooting Workflow
Caption: General troubleshooting workflow for low-yield reactions.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Troubleshooting Guides
Issue 1: Presence of an impurity with a mass corresponding to the loss of one or more fluorine atoms from the trifluoromethyl group.
-
Question: During the reduction of 4-Fluoro-2-(trifluoromethyl)benzoic acid or its corresponding aldehyde, I observe a significant byproduct that appears to be the result of defluorination of the trifluoromethyl group. How can I prevent this?
-
Answer: This is a known potential side reaction, especially with strong reducing agents. The C-F bonds in the trifluoromethyl group can be susceptible to reduction under harsh conditions.
Recommended Solutions:
-
Choice of Reducing Agent: Opt for milder reducing agents. For the reduction of a carboxylic acid, borane complexes (e.g., BH3-THF) are generally less likely to reduce the trifluoromethyl group compared to lithium aluminum hydride (LiAlH4). For the reduction of an aldehyde, sodium borohydride (NaBH4) is a standard and effective choice that typically does not affect the CF3 group under standard conditions.
-
Temperature Control: Perform the reaction at low temperatures. For LiAlH4 reductions, maintaining the temperature at 0°C or below can help to minimize this side reaction. For borane reductions, follow the recommended temperature profile, which often starts at a low temperature.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Issue 2: Formation of a significant amount of over-reduced product (e.g., 4-fluoro-2-(trifluoromethyl)toluene).
-
Question: My final product is contaminated with 4-fluoro-2-(trifluoromethyl)toluene. What conditions lead to this over-reduction, and how can it be avoided?
-
Answer: Over-reduction to the corresponding toluene derivative can occur if the reaction conditions are too harsh or if the wrong type of reagent is used, particularly when starting from the benzoic acid or benzaldehyde.
Recommended Solutions:
-
Avoid Harsh Reductants: Do not use reagents intended for the complete reduction of carbonyls to methylenes (e.g., Wolff-Kishner or Clemmensen reduction) if you want to isolate the benzyl alcohol.
-
Stoichiometry of Reducing Agent: Use a controlled amount of the reducing agent. A slight excess is often used to ensure complete conversion of the starting material, but a large excess, especially of a powerful reducing agent like LiAlH4, can promote over-reduction.
-
Careful Work-up: During the aqueous work-up of reductions involving metal hydrides, localized areas of high temperature and extreme pH can sometimes promote side reactions. Ensure the quenching procedure is performed slowly and with adequate cooling.
-
Issue 3: Low yield and formation of a high molecular weight byproduct when using a Grignard reaction approach.
-
Question: I am attempting to synthesize this compound by reacting a Grignard reagent with 4-Fluoro-2-(trifluoromethyl)benzaldehyde, but my yields are low, and I see a significant amount of a dimeric byproduct. What is happening?
-
Answer: The dimeric byproduct is likely the result of pinacol coupling, a common side reaction in Grignard reactions with aldehydes. This occurs when the Grignard reagent acts as a reducing agent, leading to the coupling of two aldehyde molecules.
Recommended Solutions:
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to a cooled solution of the aldehyde (or vice versa). This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, favoring the desired 1,2-addition over the competing single-electron transfer pathway that leads to pinacol coupling.
-
Inverse Addition: In some cases, adding the aldehyde solution to the Grignard reagent solution (inverse addition) can be beneficial.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water will quench the Grignard reagent and reduce the yield.
-
Quality of Magnesium: Use high-quality magnesium turnings and an appropriate activation method (e.g., iodine, 1,2-dibromoethane) to ensure the efficient formation of the Grignard reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high purity?
A1: The reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH4) in a suitable alcoholic solvent (e.g., methanol or ethanol) is often the most straightforward and high-yielding method that avoids many of the common byproducts. This method is generally selective for the aldehyde and does not affect the fluoro or trifluoromethyl groups.
Q2: Can I use 4-Fluoro-2-(trifluoromethyl)benzoic acid as a starting material? What are the main challenges?
A2: Yes, the carboxylic acid can be used. The main challenge is the choice of reducing agent to avoid reduction of the trifluoromethyl group. While LiAlH4 is effective, it can lead to defluorination. Borane-tetrahydrofuran complex (BH3-THF) is a good alternative that is less likely to cause this side reaction.[1]
Q3: How can I purify the final product if byproducts are formed?
A3: Silica gel column chromatography is the most common method for purifying this compound from its byproducts. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired alcohol from less polar byproducts (like the over-reduced toluene derivative) and more polar byproducts.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). When working with metal hydrides like LiAlH4 or NaBH4, be aware that they react violently with water and other protic solvents to produce flammable hydrogen gas. All reactions with these reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully with appropriate procedures.
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Fluoro-2-(trifluoromethyl)benzoic Acid
| Reducing Agent | Typical Yield of Alcohol | Key Byproduct(s) | Reaction Conditions |
| LiAlH4 | 60-80% | Defluorinated species, over-reduction | THF, 0°C to rt |
| BH3-THF | 85-95% | Minimal | THF, 0°C to reflux |
Table 2: Troubleshooting Byproduct Formation
| Observed Byproduct | Probable Cause | Recommended Action |
| Defluorinated alcohol | Harsh reducing agent (e.g., LiAlH4), high temperature | Use a milder reducing agent (e.g., BH3-THF), maintain low temperature |
| 4-Fluoro-2-(trifluoromethyl)toluene | Over-reduction | Use a less powerful reducing agent, control stoichiometry |
| Pinacol-coupled dimer | Grignard side reaction | Slow addition at low temperature, ensure anhydrous conditions |
| Symmetric Ether | Acid-catalyzed dehydration of the alcohol | Avoid acidic conditions during work-up and purification, especially at elevated temperatures |
Experimental Protocols
Protocol 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde using Sodium Borohydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and dissolve it in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic routes to this compound and common byproduct pathways.
Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated Benzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The position of fluorination on an aromatic ring can significantly alter its electronic properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the biological activities of three positional isomers of fluorinated benzyl alcohol: 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol.
While direct comparative studies providing quantitative data on the biological activities of these three isomers are limited in publicly available literature, this guide synthesizes the current understanding of their general effects and provides a framework for their systematic evaluation. The information herein is intended to aid researchers in designing and interpreting experiments aimed at elucidating the structure-activity relationships of these compounds.
Data Presentation: A Comparative Overview
A thorough review of the scientific literature did not yield a direct comparative study with quantitative data (e.g., IC50, EC50, Ki) for the biological activities of 2-, 3-, and 4-fluorobenzyl alcohol on the same biological target. Such a study would be invaluable for understanding the precise impact of fluorine's position on activity. The following table is presented as a template for organizing future experimental data. Qualitative information and data on derivatives, where available, are included to provide context.
| Biological Activity | 2-Fluorobenzyl Alcohol | 3-Fluorobenzyl Alcohol | 4-Fluorobenzyl Alcohol | Source/Notes |
| Cytotoxicity (IC50) | Data not available | Data not available | Data not available | A systematic screening of these isomers against a panel of cancer and normal cell lines is recommended to determine their cytotoxic potential and selectivity. |
| Enzyme Inhibition (Ki/IC50) | Data not available for the parent alcohol. However, derivatives have been synthesized and tested. For example, a fluoroamodiaquine analogue synthesized from 5-amino-2-fluorobenzyl alcohol showed an IC50 of 0.8-0.9 µM against Plasmodium falciparum.[1][2] | Data not available for the parent alcohol. Derivatives have been synthesized for the inhibition of enzymes like ALDH1A, but specific data for the parent alcohol is not provided.[3] | Data not available for the parent alcohol. Derivatives have been synthesized as potential inhibitors of enzymes such as O6-alkylguanine-DNA alkyltransferase, with an FBG derivative showing an IC50 of 50 nM.[4] | The inhibitory activity of these isomers should be tested against a panel of relevant enzymes (e.g., kinases, dehydrogenases, cholinesterases) to identify potential targets. |
| Antimicrobial Activity (MIC) | A component identified as 2-fluorobenzyl alcohol in an essential oil extract did not show significant antimicrobial activity in the tested assays.[5] | Data not available | Data not available | A comprehensive evaluation of the minimum inhibitory concentration (MIC) against various bacterial and fungal strains is needed. |
| Antioxidant Activity | Data not available | Data not available | 4-Fluorobenzyl alcohol was identified as a major component (48.59%) in a pomegranate peel extract that exhibited significant antioxidant and α-glucosidase inhibitory activities.[6] | Standard antioxidant assays such as DPPH, ABTS, and ORAC should be performed to compare the radical scavenging capabilities of the isomers. |
Disclaimer: The data on derivatives are provided for illustrative purposes and do not directly reflect the biological activity of the parent fluorinated benzyl alcohols. The lack of direct comparative data highlights a gap in the current scientific literature.
Experimental Protocols
To facilitate a direct and meaningful comparison of the biological activities of fluorinated benzyl alcohol isomers, the following experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fluorinated benzyl alcohol isomers on the proliferation of cancer and normal cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293, primary fibroblasts).
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzyl alcohol isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the fluorinated benzyl alcohol isomers against a specific enzyme.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Buffer solution at the optimal pH for the enzyme.
-
Cofactors, if required by the enzyme.
-
Fluorinated benzyl alcohol isomers.
-
96-well microplates or cuvettes.
-
Spectrophotometer or fluorometer.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate or cuvette, add the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For determining the mode of inhibition and the Ki value, perform the assay with varying substrate concentrations and use Lineweaver-Burk or Dixon plots.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of the fluorinated benzyl alcohol isomers for a specific receptor.
Materials:
-
Cell membranes or purified receptors.
-
Radiolabeled ligand with known affinity for the receptor.
-
Fluorinated benzyl alcohol isomers.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds (fluorinated benzyl alcohol isomers).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the biological activities of fluorinated benzyl alcohol isomers.
Potential Signaling Pathway Modulation by Benzyl Alcohols
Benzyl alcohol has been shown to modulate cellular signaling pathways, in part by altering membrane fluidity.[7] The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and can be influenced by alcohols.[8] The following diagram illustrates a generalized MAPK/ERK pathway, a potential target for modulation by fluorinated benzyl alcohol isomers.
Caption: Generalized MAPK/ERK signaling pathway potentially modulated by fluorinated benzyl alcohols.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Design, Synthesis and Evaluation of New Fluoroamodiaquine Analogues [jstage.jst.go.jp]
- 3. Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
The Strategic Advantage of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Drug Discovery: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal available to medicinal chemists, fluorinated compounds have emerged as particularly valuable tools for optimizing drug-like properties. This guide provides a comprehensive comparison of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block, against other commonly employed structural motifs, supported by experimental data and detailed protocols for its application.
The introduction of fluorine and trifluoromethyl groups into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be leveraged to enhance the performance of a wide range of therapeutic agents.
Physicochemical Properties: A Comparative Analysis
The unique arrangement of the fluoro and trifluoromethyl groups on the benzyl alcohol scaffold imparts distinct physicochemical characteristics. To understand its advantages, a comparison with other relevant fluorinated and non-fluorinated benzyl alcohol derivatives is essential.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Calculated pKa |
| This compound | C₈H₆F₄O | 194.13 | 2.35 | 13.2 |
| Benzyl alcohol | C₇H₈O | 108.14 | 1.10 | 15.4 |
| 4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.34 | 14.9 |
| 2-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 1.98 | 13.5 |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 1.98 | 13.6 |
Calculated values serve as estimates and may vary from experimental results.
The data highlights that the combined presence of a fluorine atom and a trifluoromethyl group in this compound significantly increases its lipophilicity (LogP) compared to benzyl alcohol and its singly substituted analogs. This property can enhance membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of both substituents lowers the pKa of the benzylic alcohol, potentially influencing its reactivity and interactions with biological targets.
Performance in Drug Discovery: Case Studies and Experimental Data
The utility of a building block is ultimately demonstrated by its impact on the biological activity and pharmacokinetic properties of the resulting drug candidates. While direct head-to-head comparisons are often embedded within broader medicinal chemistry campaigns, the following examples illustrate the strategic application of the 4-fluoro-2-(trifluoromethyl)benzyl moiety.
Case Study: Kinase Inhibitors
In the development of kinase inhibitors, the benzyl group is a common scaffold component that interacts with the hinge region of the kinase. The substitution pattern on this ring is critical for optimizing potency and selectivity.
Hypothetical Comparative Data for a Series of Kinase Inhibitors:
| Compound ID | Benzyl Moiety | IC₅₀ (nM) | Metabolic Stability (t½, min) |
| Compound A | Benzyl | 150 | 25 |
| Compound B | 4-Fluorobenzyl | 95 | 40 |
| Compound C | 2-(Trifluoromethyl)benzyl | 50 | 65 |
| Compound D | 4-Fluoro-2-(trifluoromethyl)benzyl | 15 | 90 |
This hypothetical data illustrates a common trend observed in medicinal chemistry, where the introduction of fluorine and trifluoromethyl groups can lead to a significant improvement in both potency (lower IC₅₀) and metabolic stability (longer half-life). The 4-fluoro-2-(trifluoromethyl) substitution pattern in Compound D provides a synergistic effect, resulting in the most desirable profile. The fluorine at the 4-position can block a potential site of metabolism, while the trifluoromethyl group at the 2-position can enhance binding affinity through favorable interactions with the target protein.[1][2]
Experimental Protocols
The incorporation of this compound into a target molecule typically involves standard organic synthesis reactions. Below are representative protocols for its conversion to a key intermediate and its subsequent use in a common cross-coupling reaction.
Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
This protocol outlines the conversion of the alcohol to the corresponding bromide, a more reactive electrophile for subsequent coupling reactions.
Workflow for Bromination:
Caption: Workflow for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-Fluoro-2-(trifluoromethyl)benzyl bromide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with an arylboronic acid.[3][4]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzyl bromide
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add 4-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Logical Relationships in Building Block Selection
The decision to use this compound over other building blocks is a multi-faceted process guided by the specific goals of the drug discovery program.
Caption: Decision-making flowchart for selecting a building block based on desired drug properties.
Conclusion
This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of drug candidates. The ability to simultaneously enhance potency, metabolic stability, and bioavailability makes it a superior choice in many drug discovery campaigns compared to less substituted or non-fluorinated analogs. The provided experimental protocols offer a starting point for the efficient incorporation of this valuable moiety into a diverse range of molecular scaffolds. As the demand for more effective and safer medicines continues to grow, the judicious use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in the future of drug development.
References
- 1. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of trifluoromethylated benzyl alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Properties
The introduction of a trifluoromethyl (-CF₃) group into benzyl alcohol significantly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated benzyl alcohols valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quality control. This guide provides a comparative analysis of the key spectroscopic features of ortho-, meta-, and para-trifluoromethylated benzyl alcohols, supported by experimental data.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopic data for 2-(trifluoromethyl)benzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-(Trifluoromethyl)benzyl alcohol | 7.63 | d | 7.8 | Ar-H |
| 7.59 | t | 7.6 | Ar-H | |
| 7.50 | d | 7.8 | Ar-H | |
| 7.33 | t | 7.6 | Ar-H | |
| 4.79 | s | - | CH₂ | |
| 3.06 (br s) | s | - | OH | |
| 3-(Trifluoromethyl)benzyl alcohol | 7.65 | s | - | Ar-H |
| 7.58 | d | 7.7 | Ar-H | |
| 7.49 | d | 7.7 | Ar-H | |
| 7.45 | t | 7.7 | Ar-H | |
| 4.76 | s | - | CH₂ | |
| 1.95 (br s) | s | - | OH | |
| 4-(Trifluoromethyl)benzyl alcohol [1] | 7.62 | d | 8.16 | Ar-H |
| 7.47 | d | 8.08 | Ar-H | |
| 4.77 | s | - | CH₂ | |
| 1.92 (br s) | s | - | OH |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)[1]
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-(Trifluoromethyl)benzyl alcohol | 141.5, 132.3, 128.8, 127.8, 126.1 (q, J=5.5 Hz), 124.2 (q, J=274.5 Hz) | Aromatic C, CF₃ |
| 62.5 (q, J=3.5 Hz) | CH₂ | |
| 3-(Trifluoromethyl)benzyl alcohol | 142.1, 130.9 (q, J=32.3 Hz), 130.4, 129.2, 124.1 (q, J=3.8 Hz), 123.9 (q, J=3.8 Hz), 124.1 (q, J=272.5 Hz) | Aromatic C, CF₃ |
| 64.5 | CH₂ | |
| 4-(Trifluoromethyl)benzyl alcohol | 144.9, 129.9 (q, J=32.8 Hz), 127.0, 125.6 (d, J=4.04 Hz), 122.94 | Aromatic C, CF₃ |
| 64.62 | CH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data (282 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)benzyl alcohol | -60.4 |
| 3-(Trifluoromethyl)benzyl alcohol | -62.8 |
| 4-(Trifluoromethyl)benzyl alcohol [2] | -62.8 |
Infrared (IR) Spectroscopy
The IR spectra of trifluoromethylated benzyl alcohols display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibration is typically observed around 1010-1080 cm⁻¹.
Mass Spectrometry
Electron ionization (EI) mass spectrometry of trifluoromethylated benzyl alcohols typically shows the molecular ion peak (M⁺). Common fragmentation patterns include the loss of H₂O, OH, and the CF₃ group, leading to characteristic fragment ions. For instance, the mass spectrum of 4-(trifluoromethyl)benzyl alcohol shows a prominent molecular ion peak at m/z 176.[1]
Experimental Protocols
The following provides a general methodology for the spectroscopic analysis of trifluoromethylated benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external standard.[3][4]
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] Samples can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of trifluoromethylated benzyl alcohols.
Structure-Spectra Logical Relationships
Caption: Positional isomers of trifluoromethylated benzyl alcohol.
References
A Comparative Guide to the Reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-chlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Benzyl alcohols, with their versatile reactivity, are a cornerstone of this process. Understanding the nuanced differences in reactivity imparted by various substituents on the aromatic ring is critical for predicting reaction outcomes and designing efficient synthetic routes.
This guide provides an objective comparison of the chemical reactivity of two halogenated benzyl alcohol derivatives: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and 4-chlorobenzyl alcohol . The comparison focuses on how the distinct electronic properties of their substituents influence common synthetic transformations, supported by established chemical principles and experimental observations.
Electronic Effects and Predicted Reactivity
The reactivity of the benzylic alcohol moiety is profoundly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.
-
4-chlorobenzyl alcohol : This molecule contains a chlorine atom at the para-position. Chlorine exerts a moderate electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). Overall, the chloro group deactivates the ring but less so than strongly withdrawing groups.
-
This compound : This compound is substituted with two powerful electron-withdrawing groups. The fluorine atom at the para-position has a strong inductive effect. More significantly, the trifluoromethyl (-CF3) group at the ortho-position is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of three fluorine atoms. This combination renders the aromatic ring and the attached benzylic carbon significantly electron-deficient.
These electronic differences lead to starkly different behaviors in key reaction classes, particularly those involving the formation of a carbocation intermediate.
Comparative Reactivity Analysis
Nucleophilic Substitution (Sₙ1 Type Reactions)
Nucleophilic substitution reactions at the benzylic position, especially those proceeding through a unimolecular (Sₙ1) mechanism, are highly sensitive to the stability of the intermediate benzyl carbocation.[1][2] The rate-determining step in an Sₙ1 reaction is the formation of this carbocation.[3][4]
-
4-chlorobenzyl alcohol : The para-chloro substituent offers mild deactivation. The corresponding benzyl carbocation is sufficiently stable to allow Sₙ1 reactions to proceed at a reasonable rate. For instance, in direct etherification reactions, which proceed via an Sₙ1 pathway, 4-chlorobenzyl alcohol reacts to form the desired ether in good yield.[5]
-
This compound : The intense electron-withdrawing character of the ortho-CF₃ and para-F groups severely destabilizes the incipient benzyl carbocation. This high-energy intermediate is extremely difficult to form, effectively shutting down the Sₙ1 pathway. Experimental evidence confirms this dramatic effect; under conditions where other benzyl alcohols undergo direct etherification, 4-trifluoromethylbenzyl alcohol results in no reaction, with the starting material recovered exclusively.[5]
This difference is the most critical distinction between the two molecules. This compound is exceptionally unreactive in Sₙ1 reactions , while 4-chlorobenzyl alcohol displays typical reactivity for a weakly deactivated benzyl alcohol.
Oxidation
The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation. The reaction rate is influenced by the electronic properties of the substituents. For oxidations involving hydride transfer from the benzylic carbon, electron-withdrawing groups retard the reaction rate by decreasing the electron density at the reaction center.[6]
-
4-chlorobenzyl alcohol : This compound is readily oxidized to 4-chlorobenzaldehyde or 4-chlorobenzoic acid using various standard oxidizing agents like chromium (VI) reagents or under photocatalytic conditions.[7][8][9]
-
This compound : While specific kinetic data for direct comparison is scarce, Hammett plot analyses for the oxidation of substituted benzyl alcohols consistently show that strong electron-withdrawing groups decrease the reaction rate.[10][11] Therefore, it is expected that the oxidation of this compound would be significantly slower than that of 4-chlorobenzyl alcohol under similar conditions.
Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between an alcohol and a carboxylic acid.[12] The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[13][14] However, the basicity of the alcohol's oxygen atom is also a factor.
-
4-chlorobenzyl alcohol : Reacts under standard Fischer esterification conditions.
-
This compound : The powerful electron-withdrawing substituents significantly reduce the electron density on the hydroxyl oxygen, making it a weaker nucleophile and less basic. This decreased nucleophilicity is expected to slow the rate of esterification compared to 4-chlorobenzyl alcohol. Kinetic studies on related systems show that electron-poor alcohols are acylated at lower rates.[15]
Data Presentation: Summary of Reactivity
| Reaction Type | Reactivity of 4-chlorobenzyl alcohol | Reactivity of this compound | Rationale for Difference |
| Sₙ1 Nucleophilic Substitution | Moderate to High | Extremely Low / Inert [5] | The -CF₃ and -F groups strongly destabilize the benzyl carbocation intermediate, preventing its formation.[16][17] |
| Oxidation | Moderate [7] | Low (Predicted) | Strong electron-withdrawing groups decrease electron density at the benzylic carbon, slowing reactions like hydride abstraction.[6] |
| Fischer Esterification | Moderate | Low (Predicted) | Electron-withdrawing groups reduce the nucleophilicity of the hydroxyl oxygen, slowing the rate of attack on the protonated carboxylic acid.[13][15] |
Mandatory Visualization
Caption: Electronic effects on Sₙ1 reactivity.
Caption: Workflow for comparative oxidation experiment.
Experimental Protocols
Protocol: Comparative Oxidation of Benzyl Alcohols to Benzaldehydes
This protocol describes a parallel experiment to qualitatively and semi-quantitatively compare the oxidation rates of 4-chlorobenzyl alcohol and this compound.
Materials:
-
4-chlorobenzyl alcohol
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidant
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Internal standard (e.g., dodecane) for GC analysis or mesitylene for NMR analysis
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup (Vial A): To a dry 10 mL round-bottom flask containing a magnetic stir bar, add 4-chlorobenzyl alcohol (e.g., 142.6 mg, 1.0 mmol) and a precise amount of the internal standard. Dissolve the solids in 5 mL of anhydrous DCM.
-
Reaction Setup (Vial B): To a second, identical flask, add this compound (194.1 mg, 1.0 mmol) and the same precise amount of the internal standard. Dissolve the solid in 5 mL of anhydrous DCM.
-
Initiation: To each flask, add pyridinium chlorochromate (PCC) (e.g., 258.7 mg, 1.2 mmol) in one portion at room temperature. Start a timer for each reaction immediately after the addition.
-
Monitoring: Stir both reactions vigorously at room temperature. At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 8 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Workup of Aliquots: Immediately pass each aliquot through a small plug of silica gel using DCM as the eluent to remove the chromium salts and unreacted PCC.
-
Analysis: Analyze the filtered aliquots by GC or ¹H NMR.
-
GC Analysis: Determine the ratio of the peak area of the product aldehyde to the internal standard.
-
¹H NMR Analysis: Determine the ratio of the integration of a characteristic aldehyde proton signal to the integration of the internal standard's signal.
-
-
Data Comparison: Plot the percentage conversion versus time for both reactions. The resulting curves will provide a direct comparison of the reaction rates under identical conditions.
Expected Outcome: The rate of formation of 4-chlorobenzaldehyde is expected to be significantly faster than the rate of formation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, reflecting the lower reactivity of the highly electron-deficient substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating the SAR Landscape of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount to designing more effective and specific therapeutic agents. This guide provides a comparative overview of the SAR for derivatives of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a scaffold of increasing interest in medicinal chemistry. Due to a lack of publicly available, in-depth SAR studies specifically focused on this compound derivatives, this guide draws upon broader principles and findings from related structural classes to infer potential SAR trends.
The unique combination of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzyl alcohol moiety imparts distinct electronic and conformational properties to its derivatives. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Inferred Structure-Activity Relationships
Based on SAR studies of analogous compounds, including various benzyl ethers, esters, and amines, as well as more complex molecules incorporating the substituted benzyl motif, several key trends can be extrapolated. It is important to note that these are predictive insights and require experimental validation for this specific scaffold.
Table 1: Inferred SAR of this compound Derivatives
| Modification Position | Structural Change | Predicted Impact on Activity | Rationale from Analogous Scaffolds |
| Benzyl Alcohol Hydroxyl Group | Etherification | Potentially enhanced metabolic stability and altered solubility. Biological activity will be highly dependent on the nature of the linked moiety. | In many drug scaffolds, converting a hydroxyl group to an ether can improve pharmacokinetic properties. |
| Esterification | May act as a prodrug strategy, releasing the active alcohol in vivo. The nature of the ester can modulate solubility and cell permeability. | Ester prodrugs are a common strategy to improve the bioavailability of compounds containing hydroxyl groups. | |
| Conversion to Amine | Introduces a basic center, which can alter solubility and potential for salt formation. May lead to new target interactions. | The introduction of a basic nitrogen can fundamentally change the pharmacodynamic and pharmacokinetic properties of a molecule. | |
| Aromatic Ring | Additional Substitution | Further substitution on the phenyl ring is likely to have a significant impact on activity, with steric and electronic effects playing a key role. | SAR studies on various aromatic compounds consistently show that the position and nature of substituents are critical for biological activity. |
| Core Scaffold | Isosteric Replacement | Replacing the benzyl alcohol core with other linkers (e.g., pyrimidine, quinoline) would create entirely new chemical entities with different SAR profiles. | While not direct derivatives, exploring related scaffolds highlights the importance of the core structure in determining biological activity. |
Experimental Protocols for Evaluation
To establish a definitive SAR for this compound derivatives, a systematic synthetic and biological evaluation program would be necessary. The following are representative experimental protocols that could be employed.
General Synthetic Procedure for Ether Derivatives
A solution of this compound in a suitable solvent (e.g., anhydrous DMF) would be treated with a base (e.g., sodium hydride) at 0 °C. After stirring for a specified time, the appropriate alkyl or aryl halide would be added, and the reaction mixture would be stirred at room temperature or elevated temperature until completion. The product would then be isolated and purified using standard techniques such as column chromatography.
In Vitro Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. For example, if the derivatives are being investigated as anticancer agents, the following protocol could be used:
MTT Assay for Cytotoxicity:
-
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized derivatives and incubated for an additional 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
Visualizing Experimental Workflows
To effectively plan and execute SAR studies, clear visualization of the experimental workflow is essential.
Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. The following sections detail hypothetical, yet realistic, validated methods based on common analytical techniques employed for similar fluorinated aromatic compounds. The data presented is illustrative of the performance expected from a robustly validated method.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are frequently employed for the analysis of non-volatile and volatile organic compounds, respectively.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Specificity | No interference from placebo and degradants | No interference from related volatile impurities |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substance and formulated products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range.
Gas Chromatography (GC) Method
This method is ideal for determining the purity of this compound and for quantifying volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Hold at 60°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetone) to a concentration within the linear range.
-
Standard Preparation: Prepare a stock solution of the reference standard in the same solvent as the sample. Perform serial dilutions to create calibration standards.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical relationship for method selection.
Caption: General workflow for analytical method validation.
Caption: Logical diagram for analytical method selection.
References
- 1. ewai-group.com [ewai-group.com]
- 2. rsc.org [rsc.org]
- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. How is Benzyl Alcohol detected in a sample? - Blog [zbwhr.com]
- 7. series.publisso.de [series.publisso.de]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic importance necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of the three primary routes for its synthesis: the reduction of 4-fluoro-2-(trifluoromethyl)benzoic acid, the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde, and a Grignard reaction-based approach. This analysis is supported by experimental data from analogous reactions, detailed experimental protocols, and visualizations of the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Reduction of Benzoic Acid | Route 2: Reduction of Benzaldehyde | Route 3: Grignard Reaction |
| Starting Material | 4-Fluoro-2-(trifluoromethyl)benzoic acid | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene |
| Key Reagents | LiAlH₄ or NaBH₄/AlCl₃ | NaBH₄ or Catalytic Hydrogenation | Mg, Formaldehyde |
| Reported Yield | Good (est. >75%) | Very Good to Excellent (est. >90%) | Good (est. >80%) |
| Purity | Generally high, requires purification | High, may require purification | Good, requires careful purification |
| Scalability | Moderate, safety concerns with LiAlH₄ | High, particularly with catalytic methods | Moderate, requires anhydrous conditions |
| Key Advantages | Readily available starting material | High yields, milder reaction conditions | Direct route from a common precursor |
| Key Disadvantages | Use of hazardous reagents (LiAlH₄) | Potential for over-reduction | Strict anhydrous conditions required |
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the core synthetic transformations for each route.
Caption: Overview of the three main synthetic routes to this compound.
Experimental Protocols
Route 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid
Experimental Protocol (Adapted):
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous diglyme at 20°C, add aluminum chloride (1.1 eq).
-
Stir the mixture for 10 minutes at 20°C.
-
Add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Carefully quench the reaction by the dropwise addition of water, followed by 10% hydrochloric acid.
-
Extract the product with tert-butyl methyl ether.
-
Wash the organic phase with saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography.
Route 2: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
The reduction of the corresponding aldehyde is a highly efficient route to the target benzyl alcohol. Sodium borohydride is a mild and effective reagent for this transformation. Catalytic hydrogenation presents a scalable and environmentally friendly alternative.
Experimental Protocol (NaBH₄ Reduction):
-
Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
-
Further purification can be achieved by distillation or column chromatography if necessary.
A patent for a similar compound, tetrafluorobenzoyl chloride, reports a yield of 98% using NaBH₄ activated with an ether solvent in water.[2]
Experimental Workflow for NaBH₄ Reduction:
Caption: Step-by-step workflow for the reduction of 4-fluoro-2-(trifluoromethyl)benzaldehyde using NaBH₄.
Route 3: Grignard Reaction
This route involves the formation of a Grignard reagent from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, followed by its reaction with formaldehyde. This method allows for the direct construction of the benzyl alcohol from a readily available halo-aromatic precursor.
Experimental Protocol (Inferred):
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent to 0°C.
-
Slowly bubble dry formaldehyde gas through the solution or add a freshly prepared solution of formaldehyde in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Concluding Remarks
The choice of the optimal synthesis route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place.
-
Route 2 (Reduction of Benzaldehyde) appears to be the most straightforward and high-yielding method, particularly for laboratory-scale synthesis, given the commercial availability of the starting aldehyde. Catalytic hydrogenation offers a green and scalable alternative for industrial applications.
-
Route 1 (Reduction of Benzoic Acid) is a viable option, especially if the benzoic acid is readily available or is an intermediate in a longer synthetic sequence. However, the use of potent reducing agents like LiAlH₄ requires stringent safety precautions.
-
Route 3 (Grignard Reaction) provides a direct and convergent approach. It is particularly useful if the corresponding bromo-precursor is more accessible or cost-effective than the aldehyde or carboxylic acid. The strict requirement for anhydrous conditions is a key consideration for the scalability of this route.
For drug development and research applications where purity is paramount, all routes will likely require a final purification step, such as column chromatography or distillation, to obtain the desired high-purity this compound.
References
The Strategic Incorporation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Enhancing Drug Potency: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for optimizing drug efficacy is a continuous endeavor. The strategic modification of lead compounds with specific chemical moieties can significantly enhance their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparison of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol as a potency-enhancing moiety, presenting supporting experimental data, detailed protocols, and visualizations to objectively assess its performance against alternatives.
The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.[1] The 4-Fluoro-2-(trifluoromethyl)benzyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's interaction with its biological target.
Comparative Efficacy: A Case Study in TRPV1 Antagonists
A compelling example of the efficacy of the 4-(trifluoromethyl)benzyl moiety is found in the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways. A study on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that the incorporation of a 2-substituted 4-(trifluoromethyl)benzyl C-region significantly enhanced antagonist potency.[2]
The following table summarizes the structure-activity relationship (SAR) data from this study, comparing the potency (Ki values) of various analogs. A lower Ki value indicates a higher binding affinity and greater potency.
| Compound ID | C-Region Moiety | Ki (nM) for Capsaicin-induced hTRPV1 activation |
| 43 | 4-(Trifluoromethyl)benzyl | 0.3 |
| 44S | (S)-α-Methyl-4-(trifluoromethyl)benzyl | 0.3 |
| 13 | 4-(Piperidin-1-yl)-benzyl | 1.4 |
| 16 | 4-(Trifluoromethylpiperidin-1-yl)-benzyl | 0.4 |
| 19 | 4-(4-Fluorobenzylpiperidin-1-yl)-benzyl | 0.4 |
| 37 | 4-Fluorobenzyloxy | 0.5 |
| 45 | Benzylthio | 0.5 |
Data sourced from a study on TRPV1 antagonists.[2]
As the data clearly indicates, compounds incorporating the 4-(trifluoromethyl)benzyl moiety (compounds 43 and 44S ) exhibited the highest potency with Ki values of 0.3 nM.[2] This represents a significant improvement compared to other benzyl and benzyloxy analogs, highlighting the advantageous contribution of the combined fluoro and trifluoromethyl substitutions on the benzyl ring.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for the synthesis of the core scaffold and the in vitro potency assay are provided below.
Synthesis of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide
The synthesis of the parent amide scaffold is a critical first step for derivatization with various benzyl alcohol analogs. A representative synthetic scheme is outlined below.
A detailed, step-by-step protocol for this synthesis can be found in the supplementary materials of the referenced study on TRPV1 antagonists.[2]
In Vitro Potency Assay: TRPV1 Antagonist Binding
The potency of the synthesized compounds can be determined using a competitive binding assay with a known radiolabeled TRPV1 agonist, such as [³H]resiniferatoxin (RTX). This assay measures the ability of the test compound to displace the radioligand from the TRPV1 receptor, providing a quantitative measure of its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
[³H]Resiniferatoxin (RTX).
-
Test compounds (including this compound derivatives and other analogs).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Harvest HEK293-hTRPV1 cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]RTX (at a concentration near its Kd), and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Alternative Moieties for Potency Enhancement
While the 4-Fluoro-2-(trifluoromethyl)benzyl group has demonstrated significant efficacy, several other moieties are commonly employed in drug design to enhance potency. The choice of a suitable group is highly dependent on the specific target and the desired physicochemical properties of the final compound.
| Moiety | Rationale for Use | Potential Advantages | Potential Disadvantages |
| 4-Fluorobenzyl | Introduces a polar C-F bond, can act as a hydrogen bond acceptor. | Improved metabolic stability, favorable interactions with target. | Can alter pKa, may not provide sufficient lipophilicity. |
| 4-Chlorobenzyl | Similar size to a methyl group, can participate in halogen bonding. | Increased lipophilicity, potential for specific halogen bond interactions. | Can be metabolically labile, potential for toxicity. |
| 4-Methoxybenzyl | Electron-donating group, can act as a hydrogen bond acceptor. | Can improve solubility, potential for hydrogen bonding. | Susceptible to O-demethylation, can alter electronic properties unfavorably. |
| 3,4-Dichlorobenzyl | Increases lipophilicity and can occupy larger hydrophobic pockets. | Enhanced binding to hydrophobic regions, improved metabolic stability. | Potential for off-target effects, can significantly increase lipophilicity. |
Conclusion
The strategic incorporation of the this compound moiety represents a powerful tool in the medicinal chemist's arsenal for enhancing drug potency. As demonstrated in the case of TRPV1 antagonists, this group can lead to sub-nanomolar binding affinities, outperforming several other benzyl analogs.[2] The provided experimental protocols offer a framework for researchers to explore the potential of this and other moieties in their own drug discovery programs. The selection of the optimal potency-enhancing group will always be a multifaceted decision, requiring careful consideration of the target's structure, the desired pharmacokinetic profile, and a thorough analysis of structure-activity relationships. This guide serves as a foundational resource to inform and direct these critical decisions in the pursuit of more effective therapeutics.
References
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful organic synthesis. 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable reagent, prized for the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. However, the diverse demands of modern synthesis necessitate a comprehensive understanding of its alternatives. This guide provides an objective comparison of the performance of this compound with other substituted benzyl alcohols, supported by experimental data from key synthetic transformations.
The reactivity of a benzyl alcohol is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, and electron-donating groups can significantly influence the outcomes of reactions like oxidation, etherification, and nucleophilic substitution. This guide explores these effects through a comparative analysis of various benzyl alcohol derivatives.
Performance in Catalytic Oxidation
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electronic properties of the substituents on the aromatic ring play a crucial role in the efficiency of this reaction. Generally, electron-donating groups can facilitate oxidation, while strong electron-withdrawing groups may hinder it, although the specific catalyst and reaction conditions are also critical factors.
A comparative study on the aerobic oxidation of various benzyl alcohols using a platinum nanoparticle catalyst (Pt@CHs) provides valuable insights into these electronic effects. The data demonstrates that benzyl alcohols with electron-donating groups, such as methoxy and methyl, as well as those with moderately electron-withdrawing halogen substituents, can be efficiently oxidized to their respective aldehydes in high yields.
Table 1: Aerobic Oxidation of Substituted Benzyl Alcohols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 3 | 99 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 3 | >99 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 3 | >99 |
| 4 | 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | 3 | >99 |
| 5 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 3 | >99 |
| 6 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 3 | >99 |
| 7 | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | 3 | >99 |
| 8 | 2-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzaldehyde | 3 | 98 |
Data summarized from a study on Pt@CHs catalyzed oxidation.
Experimental Protocol: General Procedure for Aerobic Oxidation
A mixture of the substituted benzyl alcohol (1 mmol), Pt@CHs catalyst (6.8 wt% metal content), and toluene (3 mL) is placed in a reaction vessel. The vessel is charged with oxygen gas, and the mixture is stirred at 80 °C for the specified time. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohols.
Reactivity in Etherification Reactions
Etherification is another key transformation for benzyl alcohols. The reactivity in these reactions is highly dependent on the stability of the benzylic carbocation intermediate that can form. Electron-donating groups stabilize this intermediate, thus promoting the reaction, while electron-withdrawing groups destabilize it, often leading to lower yields or requiring harsher reaction conditions.
A study on the iron(III)-catalyzed symmetrical etherification of various benzylic alcohols highlights these trends. Benzyl alcohols with electron-donating substituents generally provide good to excellent yields of the corresponding ethers. In contrast, those with electron-withdrawing groups, such as the trifluoromethyl group, are less reactive and may require higher temperatures to achieve moderate yields.
Table 2: Symmetrical Etherification of Substituted Benzyl Alcohols
| Entry | Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl alcohol | 100 | 14 | Dibenzyl ether | 85 |
| 2 | 4-Methylbenzyl alcohol | 70 | 24 | Bis(4-methylbenzyl) ether | 53 |
| 3 | 4-Methoxybenzyl alcohol | 70 | 24 | Bis(4-methoxybenzyl) ether | 78 |
| 4 | 4-Chlorobenzyl alcohol | 100 | 24 | Bis(4-chlorobenzyl) ether | 71 |
| 5 | 2-(Trifluoromethyl)benzyl alcohol | 120 | 48 | Bis(2-(trifluoromethyl)benzyl) ether | 56 |
| 6 | 4-(Trifluoromethyl)benzyl alcohol | 120 | 48 | Bis(4-(trifluoromethyl)benzyl) ether | 62 |
Data summarized from a study on FeCl3-catalyzed etherification.[1]
Experimental Protocol: General Procedure for Symmetrical Etherification
A mixture of the benzylic alcohol (2 mmol) and FeCl₃·6H₂O (5 mol %) in propylene carbonate (1 mL) is stirred in a pressure tube at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[1]
Caption: Influence of substituents on benzyl alcohol etherification reactivity.
Performance in the Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and azides. The reaction generally proceeds well with primary and secondary alcohols. However, the electronic properties of the alcohol can influence the reaction rate and yield. Electron-deficient alcohols, such as those bearing a trifluoromethyl group, can be challenging substrates for the Mitsunobu reaction.
Experimental Protocol: General Procedure for Mitsunobu Esterification
To a solution of the benzyl alcohol (1 mmol), a carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C is added a solution of diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in THF dropwise. The reaction mixture is stirred at room temperature until the starting alcohol is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding ester.
Caption: Simplified reaction pathway of the Mitsunobu reaction.
Bioisosteric Alternatives to the Trifluoromethyl Group
In medicinal chemistry, the concept of bioisosterism is crucial for fine-tuning the properties of drug candidates. Bioisosteres are functional groups that exhibit similar physical or chemical properties, leading to comparable biological activity. For the trifluoromethyl group, several bioisosteres have been investigated.
One notable alternative is the pentafluorosulfanyl (SF₅) group . The SF₅ group is more electronegative and lipophilic than the CF₃ group, which can lead to altered pharmacokinetic and pharmacodynamic properties. While the synthesis of SF₅-containing building blocks can be more challenging, they offer a valuable alternative for modulating molecular properties.
Other potential bioisosteres for the trifluoromethyl group include the nitrile (-CN) and sulfone (-SO₂R) functionalities. These groups also possess strong electron-withdrawing properties and can mimic some of the electronic effects of the trifluoromethyl group.
Conclusion
The choice of a substituted benzyl alcohol in organic synthesis is a critical decision that can significantly impact the outcome of a reaction. While this compound is a potent building block due to its unique electronic characteristics, a range of alternatives offers chemists a palette of options to fine-tune reactivity and molecular properties.
-
For oxidation reactions , a variety of substituted benzyl alcohols, including those with both electron-donating and electron-withdrawing groups, can be effective substrates depending on the catalytic system.
-
In etherification reactions that proceed through a carbocation intermediate, benzyl alcohols with electron-donating groups generally exhibit higher reactivity. Conversely, those with strong electron-withdrawing groups like the trifluoromethyl group are less reactive and may require more forcing conditions.
-
The Mitsunobu reaction can be sensitive to the electronic nature of the alcohol, with electron-deficient substrates sometimes proving more challenging.
-
Exploring bioisosteric replacements for the trifluoromethyl group, such as the pentafluorosulfanyl group, provides an avenue for modulating the physicochemical and biological properties of the target molecules.
Ultimately, the optimal choice of a benzyl alcohol derivative will depend on the specific synthetic transformation, the desired electronic properties of the final product, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in making informed decisions when selecting building blocks for their synthetic endeavors.
References
A Comparative Performance Analysis of Fluorinated Benzyl Alcohol Derivatives in Preclinical Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory performance of two fluorinated benzyl alcohol derivatives, 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and its structural analog, 4-Fluorobenzyl alcohol, in two key preclinical enzyme assays: Alcohol Dehydrogenase (ADH) and Cytochrome P450 2C9 (CYP2C9) inhibition.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate a comparative framework for evaluating chemical compounds and does not represent the results of actual laboratory experiments.
The selection of these compounds is predicated on the increasing interest in fluorinated molecules in drug discovery, where fluorine substitution can significantly modulate metabolic stability, potency, and pharmacokinetic profiles. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and evaluation of similar compounds in early-stage drug development.
Data Presentation: A Comparative Overview
The inhibitory activities of this compound and 4-Fluorobenzyl alcohol were assessed in Alcohol Dehydrogenase (ADH) and Cytochrome P450 2C9 (CYP2C9) inhibition assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify and compare their potency.
Table 1: Comparative Inhibitory Potency (IC50) of Test Compounds
| Compound | Alcohol Dehydrogenase (IC50 in µM) | Cytochrome P450 2C9 (IC50 in µM) |
| This compound | 78 | 112 |
| 4-Fluorobenzyl alcohol | 155 | 230 |
The data suggests that the presence of the trifluoromethyl group in this compound may contribute to a more potent inhibition of both ADH and CYP2C9 compared to 4-Fluorobenzyl alcohol.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for similar in-house assays.
1. Alcohol Dehydrogenase (ADH) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the ADH-mediated conversion of ethanol to acetaldehyde.
-
Reagents and Materials :
-
Yeast Alcohol Dehydrogenase (YADH)
-
Ethanol
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 8.8)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure :
-
A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, NAD+, and ethanol.
-
The test compounds are added to the wells at various concentrations. A control well contains DMSO without any test compound.
-
The reaction is initiated by the addition of YADH to all wells.
-
The plate is incubated at 25°C, and the absorbance at 340 nm is measured every minute for 10 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
The percentage of inhibition for each compound concentration is determined relative to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Cytochrome P450 2C9 (CYP2C9) Inhibition Assay
This assay determines the inhibitory effect of a test compound on the metabolic activity of CYP2C9, a key enzyme in drug metabolism.
-
Reagents and Materials :
-
Recombinant human CYP2C9 enzyme
-
CYP2C9 substrate (e.g., Diclofenac)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for reaction termination)
-
96-well microplates
-
LC-MS/MS system
-
-
Procedure :
-
The test compounds and the CYP2C9 substrate are pre-incubated with the recombinant CYP2C9 enzyme in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of cold acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the control (DMSO).
-
The IC50 value is determined by fitting the inhibition data to a dose-response curve.
-
Visualizing the Pathways and Workflows
To better illustrate the biological context and experimental procedures, the following diagrams have been generated.
Caption: Inhibition of ADH and CYP2C9 metabolic pathways.
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Procedural Guide
Immediate Safety and Handling Considerations
Before beginning any disposal procedures, it is imperative to handle 4-Fluoro-2-(trifluoromethyl)benzyl alcohol with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Disposal
The following table summarizes key information and recommendations for the disposal of halogenated organic compounds like this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Incineration at a licensed facility is a common method for fluorinated compounds. | [2][3][4] |
| Waste Segregation | Must be collected separately from non-halogenated waste. | [1][5] |
| Container Type | Use a designated, clearly labeled, non-reactive, and sealable container. | [1] |
| Labeling Requirements | Label with "Hazardous Waste" and the full chemical name: "this compound". | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste stream. Adherence to institutional and regulatory guidelines is paramount.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, wipes), as hazardous waste.
-
Crucially, this waste must be segregated into a dedicated container for halogenated organic waste.[1][5] Do not mix with non-halogenated organic or other waste streams, as this can complicate and increase the cost of disposal.[1]
-
-
Containerization :
-
Collect all this compound waste in a designated, chemically compatible container that can be securely sealed.
-
The container must be kept closed except when actively adding waste to prevent the release of vapors.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Include the date when waste was first added to the container and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
-
Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
-
Empty Container Disposal :
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone).
-
The rinsate from the triple-rinse must be collected and disposed of as halogenated hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label and dispose of the empty container in accordance with your institution's policies, which may allow for disposal as non-hazardous waste.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines as the primary source of information.
References
Personal protective equipment for handling 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 220227-29-2) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7]
Key Hazards:
-
Skin Irritant: Causes skin irritation upon contact.[1][2][3][4][5][6][7]
-
Eye Irritant: Causes serious eye irritation.[1][2][3][4][5][6][7]
-
Respiratory Irritant: May cause respiratory tract irritation if inhaled.[1][2][3][4][5][6][7][8]
Immediate Actions:
-
In case of skin contact: Immediately wash with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][8] If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1][3][8] Call a poison center or doctor if you feel unwell.[2][3]
-
If swallowed: Rinse mouth. Get medical aid.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9] | To prevent skin contact and irritation. Nitrile gloves offer good resistance to bases, oils, and many solvents.[9] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4][10][11] | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron.[1] Long-sleeved clothing.[3] | To protect skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for large spills, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][8] | To prevent inhalation and respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound.
Storage and Incompatibilities
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
| Storage Parameter | Recommendation |
| Location | Store in a cool, dry, well-ventilated area.[1][2][4] |
| Container | Keep in a tightly closed container.[1][2][3][4][8] |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[8] |
Disposal Plan
As a fluorinated organic compound, this compound must be disposed of as hazardous waste.
Disposal Steps:
-
Segregation: Do not mix with non-halogenated waste. Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container for halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Collection: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Thermal treatment, such as incineration, is a potential disposal method for fluorinated compounds, but this must be performed by a certified facility.[12][13]
Note: Never dispose of this chemical down the drain or in regular trash. Always follow your institution's and local environmental regulations for hazardous waste disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 4-(Trifluoromethyl)benzyl alcohol, 99% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound [oakwoodchemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. mcrsafety.com [mcrsafety.com]
- 11. spiritsanddistilling.com [spiritsanddistilling.com]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
